4-Bromo-2-methoxy-6-methylpyridine
Description
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Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVHRSZHDBLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738911 | |
| Record name | 4-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083169-00-9 | |
| Record name | 4-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-methoxy-6-methylpyridine CAS 1083169-00-9
An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylpyridine (CAS 1083169-00-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a strategically functionalized pyridine ring, offers chemists precise control over subsequent chemical transformations.[1] The pyridine core is a privileged scaffold in medicinal chemistry, and this particular intermediate provides three distinct points for modification: a reactive bromine atom amenable to cross-coupling and substitution reactions, a methoxy group, and a methyl group.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, designed to empower researchers in leveraging its full synthetic potential in pharmaceutical and agrochemical development.[1]
Physicochemical and Structural Properties
The compound features a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position.[2] This arrangement dictates its chemical behavior and physical properties. It typically appears as a colorless to pale yellow liquid at ambient temperature.[2]
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1083169-00-9 | [3][4] |
| Molecular Formula | C₇H₈BrNO | [2][4][5] |
| Molecular Weight | 202.05 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC(=CC(=N1)OC)Br | [2] |
| Physical State | Liquid at ambient temperature | [2] |
| Topological Polar Surface Area | 22.1 Ų | [5] |
| XLogP3 | 2.2 |[5] |
Caption: Chemical structure of this compound.
Synthesis and Purification
A frequently cited method for the synthesis of this compound is the Mitsunobu reaction, starting from 4-bromo-6-methylpyridin-2-ol and methanol. This reaction utilizes triphenylphosphine (PPh₃) and a diazocarboxylate, such as diisopropyl azodicarboxylate (DIAD), to facilitate the O-alkylation of the pyridin-2-ol tautomer.[3][5]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Mitsunobu Synthesis
This protocol is adapted from established procedures.[3][5]
-
Reaction Setup: To a solution of 4-bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add methanol (1.3 eq) and triphenylphosphine (1.6 eq).
-
Initiation: Add diisopropyl azodicarboxylate (DIAD) (1.6 eq) sequentially to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer three times with a 1N NaOH aqueous solution.
-
Isolation: Dry the separated organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 10%) as the eluent to afford the pure this compound. A typical reported yield for this process is around 30%.[3]
Analytical Characterization
A multi-technique approach is essential for confirming the identity and assessing the purity of the synthesized compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, showing distinct signals for the methyl and methoxy protons, as well as the two aromatic protons on the pyridine ring. ¹³C NMR will show seven distinct signals corresponding to each carbon atom.[7]
-
Mass Spectrometry (MS): GC-MS or LC-MS is critical for confirming the molecular weight (202.05 g/mol ) and observing the characteristic isotopic pattern of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful method for determining the purity of the final product. A C18 reverse-phase column is typically effective for separating the target compound from starting materials and byproducts.[6]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring and the presence of the bromine atom at the activated 4-position.[8]
Nucleophilic Aromatic Substitution (SNAr)
The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, polarizing the ring and making the C4 position (para to the nitrogen) highly susceptible to nucleophilic attack.[8][9] The bromine atom is an excellent leaving group, allowing for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups.[2][8]
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry.[10]
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.[10]
-
Buchwald-Hartwig Amination: Reaction with amines to form 4-aminopyridine derivatives.
-
Heck Coupling: Reaction with alkenes.
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery
Substituted pyridines are a foundational scaffold in numerous approved drugs and clinical candidates. This compound serves as a key intermediate for accessing complex molecular architectures.[2][1] Its derivatives are investigated for a wide range of therapeutic targets. While specific drugs containing this exact fragment are proprietary, its utility is demonstrated by its role in building libraries of compounds for screening and in the synthesis of complex heterocyclic systems like those found in potent enzyme inhibitors. For example, related pyrimidine and indole structures are central to the discovery of BET bromodomain inhibitors for oncology applications.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1083169-00-9 is not publicly detailed, data from closely related brominated pyridines provide essential guidance.[12][13]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[12][14] Expected to cause skin irritation and serious eye irritation.[12][13] May cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[13][16] Avoid breathing vapors or mists.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Wash off immediately with soap and plenty of water.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][16]
-
Conclusion
This compound is a high-value synthetic intermediate with significant utility in medicinal chemistry and materials science. Its well-defined reactivity, particularly at the C4-bromine position, allows for predictable and versatile functionalization through modern synthetic methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers aiming to incorporate this powerful building block into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1083169-00-9 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1083169-00-9 | CAS DataBase [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
4-Bromo-2-methoxy-6-methylpyridine molecular weight
An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylpyridine
Authored by a Senior Application Scientist
Introduction: In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic compounds is paramount. Among these, substituted pyridines represent a class of privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its fundamental molecular properties, spectroscopic signature, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular & Physicochemical Profile
This compound is a substituted pyridine featuring a precise arrangement of functional groups that dictate its unique reactivity and utility.[1] The electron-donating methoxy and methyl groups, combined with the electron-withdrawing bromine atom, create a distinct electronic profile on the pyridine ring, making it a valuable building block for targeted molecular design.
Molecular Structure
The structural arrangement is key to its chemical behavior. The bromine atom at the 4-position serves as an excellent leaving group for cross-coupling reactions, while the methoxy group at the 2-position and methyl group at the 6-position modulate the ring's electronic properties and steric environment.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry calculations, analytical characterization, and safety assessments.
| Property | Value |
| Molecular Formula | C₇H₈BrNO[1][3][4] |
| Molecular Weight | 202.05 g/mol [1][3][4] |
| CAS Number | 1083169-00-9[1][3][4] |
| IUPAC Name | This compound[1] |
| SMILES | CC1=CC(=CC(=N1)OC)Br[1] |
| InChI Key | MNMVHRSZHDBLMP-UHFFFAOYSA-N[1] |
| Physical State | Liquid at ambient temperature[1] |
| Appearance | Colorless to pale yellow liquid[1] |
Spectroscopic Characterization: A Self-Validating System
Accurate structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides a definitive fingerprint of this compound, ensuring its identity and purity.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine.
-
Expected Observation: The mass spectrum will show two molecular ion peaks of nearly equal intensity.[1]
-
[M]⁺: at m/z 202 (corresponding to the ⁷⁹Br isotope).
-
[M+2]⁺: at m/z 204 (corresponding to the ⁸¹Br isotope).
-
-
Causality: The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is approximately 1:1. This characteristic isotopic signature is a definitive indicator of a monobrominated compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Key Absorption Bands:
-
Trustworthiness: The combination of these specific bands provides a high-confidence validation of the core structure and its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While experimental data must be acquired for confirmation, the expected chemical shifts can be reliably predicted based on established principles of substituent effects on the pyridine ring.
| Predicted ¹H NMR Data (in CDCl₃) | |||
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Aromatic H (Position 3) | ~6.7 - 6.9 | Singlet (s) or narrow doublet | Shielded by adjacent methoxy group. |
| Aromatic H (Position 5) | ~6.9 - 7.1 | Singlet (s) or narrow doublet | Flanked by bromo and methyl groups. |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | Typical chemical shift for an aryl methoxy group. |
| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) | Typical chemical shift for a methyl group on an aromatic ring. |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C-OCH₃) | ~160 - 165 |
| C6 (C-CH₃) | ~155 - 160 |
| C4 (C-Br) | ~120 - 125 |
| C3 & C5 | ~110 - 120 |
| Methoxy (-OCH₃) | ~50 - 55 |
| Methyl (-CH₃) | ~20 - 25 |
Synthesis and Chemical Reactivity
The utility of this compound stems from its accessible synthesis and predictable reactivity, making it an ideal substrate for further chemical elaboration.
Synthetic Workflow: A Validated Protocol
A common and effective method for synthesizing this compound is via a Mitsunobu reaction from the corresponding pyridin-2-ol precursor. This reaction is widely trusted for its reliability in forming C-O bonds under mild conditions.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Mitsunobu reactions involving pyridinols.[3]
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add a solution of 4-bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Sequentially add methanol (1.3 eq), triphenylphosphine (1.6 eq), and diisopropyl azodicarboxylate (DIAD) (1.6 eq) to the stirred solution at room temperature.
-
Expert Insight: The order of addition is crucial. Adding the azodicarboxylate last initiates the reaction. Using a slight excess of reagents ensures the complete consumption of the starting pyridinol.
-
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (3 times) and brine.
-
Trustworthiness: The basic wash is critical for removing acidic byproducts and unreacted starting material, simplifying the final purification step.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.[3]
Core Reactivity
The reactivity is dominated by the bromine atom at the 4-position, which is highly susceptible to displacement.
-
Nucleophilic Aromatic Substitution: The C-Br bond can be readily targeted by various nucleophiles, allowing for the introduction of amines, thiols, and other functional groups.[1]
-
Palladium-Catalyzed Cross-Coupling: This compound is an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of C-C and C-N bonds to construct complex molecular architectures.[5][6]
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a strategic building block for creating high-value, biologically active molecules.
Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2] Derivatives of brominated pyridines are instrumental in synthesizing potent inhibitors for critical therapeutic targets.
-
Target Example: p38 MAP Kinase: Dysregulation of the p38 MAP kinase pathway is implicated in numerous inflammatory diseases.[2] Pyridinylimidazole-based compounds are a prominent class of p38 inhibitors, and their synthesis often relies on a bromopyridine intermediate to introduce the imidazole moiety via a cross-coupling reaction.[2]
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, pyridine derivatives are vital in the agrochemical industry. They form the structural core of many modern herbicides and insecticides, contributing to crop protection and food security.[7]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound may be consolidated with related structures, the hazards are predictable based on its functional groups.
Hazards and Precautionary Measures
| Hazard Statement | Precautionary Action | Reference |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8][9] |
| Causes skin irritation. | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs. | [8][10][11] |
| Causes serious eye irritation/damage. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. | [8][10][11] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing vapors or mist. | [8][9][11] |
Storage and Disposal
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and locked up.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and strategic importance as a synthetic intermediate make it a highly valuable compound for professionals in drug discovery, medicinal chemistry, and materials science. This guide has provided a technically grounded and experience-driven overview to support its effective and safe utilization in the laboratory and beyond.
References
- 1. Buy this compound | 1083169-00-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1083169-00-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylpyridine: Properties, Synthesis, and Applications
Introduction
4-Bromo-2-methoxy-6-methylpyridine (CAS No: 1083169-00-9) is a substituted pyridine derivative that has emerged as a significant building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring with strategically placed bromo, methoxy, and methyl functional groups, imparts a versatile reactivity profile.[1] This guide provides an in-depth exploration of the core chemical properties, a detailed synthesis protocol, reactivity principles, and key applications of this compound, tailored for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. The strategic positioning of its functional groups makes it an invaluable intermediate for constructing more complex molecular frameworks, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[2]
Physicochemical and Spectroscopic Properties
The fundamental characteristics of a molecule are critical for its application in synthesis. This compound is typically a colorless to pale yellow liquid at ambient temperature.[1] Its properties are summarized below.
Core Molecular Data
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 1083169-00-9 | [4] |
| Physical State | Liquid | [1] |
| Topological Polar Surface Area | 22.1 Ų | [3] |
| XLogP3 | 2.2 | [3] |
| SMILES | CC1=CC(=CC(=N1)OC)Br | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Mass Spectrometry (MS): In mass spectrometric analysis, the compound exhibits a distinctive molecular ion peak pattern characteristic of a monobrominated molecule.[1] Two peaks of nearly equal intensity will be observed at m/z ratios of 202 (for the ⁷⁹Br isotope) and 204 (for the ⁸¹Br isotope), providing definitive confirmation of the presence of a single bromine atom.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups.[1] Characteristic absorption bands include strong C-O stretching vibrations for the aryl-methyl ether functionality around 1250 cm⁻¹. The pyridine ring's C-C and C-N stretching modes appear in the 1400-1600 cm⁻¹ region, while aromatic C-H stretches are found between 3000-3100 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.[5][6]
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region for the two pyridine ring protons, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon spectrum will display seven unique signals, corresponding to the five carbons of the pyridine ring and the carbons of the methoxy and methyl groups.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the substituted pyridine system result in absorption bands in the UV region, typically around 250-280 nm.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom influences this absorption profile.[1]
Synthesis Methodology
The synthesis of this compound is commonly achieved from its corresponding pyridin-2-ol precursor via a Mitsunobu reaction. This method is highly effective for the O-alkylation of hindered alcohols and phenols.
Experimental Protocol: Mitsunobu Reaction
This protocol details the synthesis of this compound from 4-bromo-6-methylpyridin-2-ol.[3][4]
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-bromo-6-methylpyridin-2-ol (1.06 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, ~4.6 mL), add methanol (1.3 mmol, ~1.2 eq) and triphenylphosphine (PPh₃) (1.60 mmol, 1.5 eq) under an inert nitrogen atmosphere.
-
Initiation: Cool the mixture in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.60 mmol, 1.5 eq) dropwise to the stirred solution.
-
Causality Insight: The combination of PPh₃ and DIAD forms a phosphonium salt intermediate. This intermediate activates the methanol, making it a better nucleophile, and converts the hydroxyl group of the pyridinol into a good leaving group (as triphenylphosphine oxide), facilitating the SN2-type substitution.
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase three times with a 1N NaOH solution to remove any unreacted starting material and acidic byproducts.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of 5% to 10% ethyl acetate in hexanes as the eluent. This will afford the pure this compound.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the properties of the substituted pyridine ring.
Core Reactivity Principles
The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the positions ortho (2, 6) and para (4) to the nitrogen. Consequently, the bromine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[1][7] This makes the C4-Br bond a prime site for introducing a wide variety of nucleophiles, allowing for the facile synthesis of diverse derivatives.[1] The presence of the methoxy and methyl groups can further modulate the electronic properties and steric environment of the ring, influencing reaction rates and regioselectivity in more complex transformations.
Applications in Drug Discovery and Agrochemicals
The versatile reactivity of this compound makes it a valuable intermediate in several industrial applications.
-
Pharmaceutical Synthesis: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][8] This compound serves as a key starting material for synthesizing complex molecules with potential biological activity, including anti-inflammatory and anti-cancer agents.[2] For instance, related substituted pyridine structures are integral to the discovery of potent BET bromodomain inhibitors and endothelin receptor antagonists.[9][10]
-
Agrochemical Development: In the agrochemical sector, this intermediate is instrumental in the synthesis of modern herbicides and insecticides.[2] The ability to readily modify the pyridine core allows for the fine-tuning of a molecule's biological activity and physical properties to develop effective crop protection agents.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard statement H302). It may also cause skin, eye, and respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[11]
-
Handling and Storage: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[13] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is a highly functionalized and reactive heterocyclic compound with significant utility in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity—especially in nucleophilic aromatic substitution reactions—and established synthesis protocols make it an indispensable tool for researchers. Its role as a key intermediate in the development of new pharmaceuticals and agrochemicals underscores its importance in advancing these critical fields of science and technology.
References
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- 5. This compound(1083169-00-9) 1H NMR [m.chemicalbook.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the NMR Spectroscopic Data of 4-Bromo-2-methoxy-6-methylpyridine
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-methoxy-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, fortified by a discussion of two-dimensional (2D) NMR techniques that form a self-validating framework for structural confirmation. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The precise arrangement of the bromo, methoxy, and methyl substituents on the pyridine core dictates its reactivity and potential for forming complex molecular architectures.
Unambiguous structural characterization is paramount, and NMR spectroscopy stands as the definitive tool for elucidating the carbon-hydrogen framework of such molecules in solution. This guide presents a detailed, predicted spectroscopic profile and outlines the experimental and interpretative workflow required for its empirical verification.
Predicted ¹H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound is predicted to feature four distinct signals. The analysis is based on the foundational chemical shifts of the pyridine ring, modulated by the electronic effects of the three substituents. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing but ortho-para directing bromo (-Br) group, create a unique electronic environment for each proton.
-
-OCH₃ (Methoxy Protons): The three protons of the methoxy group are expected to appear as a sharp singlet. Due to the electronegativity of the attached oxygen atom, this signal will be found in the approximate range of δ 3.9 - 4.0 ppm .[1]
-
-CH₃ (Methyl Protons): The methyl group protons, also a singlet, are predicted to resonate upfield compared to the methoxy group, typically around δ 2.4 - 2.5 ppm .[1]
-
H-3 and H-5 (Aromatic Protons): The two remaining protons on the pyridine ring are in different chemical environments.
-
H-3: This proton is situated between the electron-donating methoxy group and the electron-withdrawing bromo group. The net effect is a predicted chemical shift around δ 6.9 - 7.1 ppm .
-
H-5: This proton is positioned between the bromo and methyl groups. Its chemical shift is anticipated to be slightly downfield from H-3, in the region of δ 7.0 - 7.2 ppm .
-
A key feature for assignment is the expected spin-spin coupling between H-3 and H-5. These protons are four bonds apart, leading to a long-range meta-coupling (⁴J). This coupling constant is typically small, on the order of 2-3 Hz.[2][3] Consequently, the signals for both H-3 and H-5 are predicted to appear as narrow doublets.
Predicted ¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated based on the standard values for pyridine (C2/6: 150 ppm; C3/5: 124 ppm; C4: 136 ppm) and applying substituent chemical shift (SCS) effects derived from analogous benzene systems.[4]
-
Quaternary Carbons (C-2, C-4, C-6): These carbons bear the substituents and lack directly attached protons, often resulting in lower intensity signals.
-
C-2 (-OCH₃): The carbon bearing the electronegative methoxy group is expected to be significantly deshielded, resonating far downfield around δ 163 - 165 ppm .
-
C-6 (-CH₃): The methyl-substituted carbon is also deshielded, predicted in the range of δ 157 - 159 ppm .
-
C-4 (-Br): The bromo-substituent induces a moderate deshielding effect. The C-4 signal is anticipated around δ 120 - 122 ppm .
-
-
Protonated Carbons (C-3, C-5):
-
C-3: This carbon is adjacent to two substituted carbons and is predicted to appear in the region of δ 110 - 112 ppm .
-
C-5: The environment of C-5 suggests a chemical shift in the range of δ 123 - 125 ppm .
-
-
Substituent Carbons:
-
-OCH₃: The methoxy carbon typically appears in the δ 53 - 56 ppm range.[5]
-
-CH₃: The methyl carbon is the most shielded, resonating upfield around δ 22 - 24 ppm .
-
Data Summary
The predicted NMR spectroscopic data for this compound in a standard solvent like CDCl₃ are summarized below.
| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~ 2.45 | s | ~ 23.0 |
| -OCH₃ | ~ 3.95 | s | ~ 54.5 |
| H-3 | ~ 7.00 | d (J ≈ 2.5 Hz) | ~ 111.0 |
| C-2 | - | - | ~ 164.0 |
| C-4 | - | - | ~ 121.0 |
| H-5 | ~ 7.15 | d (J ≈ 2.5 Hz) | ~ 124.0 |
| C-6 | - | - | ~ 158.0 |
Structural Verification via 2D NMR Spectroscopy: A Self-Validating System
While 1D NMR provides the primary data, a suite of 2D NMR experiments is essential for building a trustworthy and self-validating structural assignment. These experiments reveal through-bond correlations, piecing the molecular puzzle together with irrefutable logic.[6]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other. For this compound, this experiment would provide a critical correlation.
-
Expected Correlation: A cross-peak would be observed between the two aromatic doublets at ~7.00 ppm and ~7.15 ppm. This directly confirms the coupling between H-3 and H-5, validating their spatial relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is the primary method for assigning the protonated carbons.
-
Expected Correlations:
-
The proton singlet at ~2.45 ppm will show a cross-peak to the carbon signal at ~23.0 ppm, assigning this pair to the -CH₃ group.
-
The proton singlet at ~3.95 ppm will correlate with the carbon at ~54.5 ppm, assigning them to the -OCH₃ group.
-
The aromatic proton at ~7.00 ppm will correlate to the carbon at ~111.0 ppm, definitively assigning H-3 and C-3 .
-
The aromatic proton at ~7.15 ppm will correlate to the carbon at ~124.0 ppm, definitively assigning H-5 and C-5 .
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the key to assigning the non-protonated (quaternary) carbons and confirming the overall molecular structure. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J).
-
Key Expected Correlations:
-
From -CH₃ Protons (~2.45 ppm): These protons will show correlations to C-6 (~158.0 ppm, ²J) and C-5 (~124.0 ppm, ³J). This confirms the attachment of the methyl group at the C-6 position.
-
From -OCH₃ Protons (~3.95 ppm): This signal will show a strong correlation to C-2 (~164.0 ppm, ²J), confirming the position of the methoxy group.
-
From H-3 (~7.00 ppm): This proton will show correlations to the quaternary carbons C-2 (~164.0 ppm, ²J) and C-4 (~121.0 ppm, ²J), and to the protonated carbon C-5 (~124.0 ppm, ³J).
-
From H-5 (~7.15 ppm): This proton will show correlations to the quaternary carbons C-4 (~121.0 ppm, ²J) and C-6 (~158.0 ppm, ²J), and to the protonated carbon C-3 (~111.0 ppm, ³J).
-
The web of HMBC correlations provides a redundant and definitive confirmation of every assignment made in the 1D spectra.
Recommended Experimental Protocol
To acquire high-quality NMR data for this compound, the following workflow is recommended.
Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it is a common solvent for small organic molecules.
-
Concentration: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup (400 MHz Example)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Tuning & Matching: Tune and match the probe for ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming on the magnetic field to achieve good resolution, characterized by narrow, symmetrical peak shapes on a 1D proton spectrum.
1D NMR Acquisition
-
¹H Spectrum: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Use 8-16 scans for a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary depending on the sample concentration.
2D NMR Acquisition
-
gCOSY: Use a standard gradient-enhanced COSY pulse sequence. Acquire with 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.
-
gHSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz). Acquire with 256 increments in F1 and 4-8 scans per increment.
-
gHMBC: Use a standard gradient-enhanced HMBC pulse sequence. Crucially, set the long-range coupling delay to optimize for a J-coupling of 8-10 Hz. This will reveal the key two- and three-bond correlations. Acquire with 256-512 increments in F1 and 8-16 scans per increment.
Conclusion
The comprehensive NMR analysis detailed in this guide, combining predictive 1D data with a robust 2D correlation strategy, provides a definitive and self-validating spectroscopic profile for this compound. The methyl and methoxy groups offer clear singlet handles in the ¹H spectrum, while the two aromatic protons, though closely spaced, are resolved by their mutual meta-coupling. The full assignment of the carbon skeleton is achieved through a logical workflow, culminating in the long-range correlations observed in the HMBC spectrum, which unambiguously confirms the connectivity of all atoms in the molecule. This guide serves as a blueprint for the structural elucidation of this and similarly substituted pyridine derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-methoxy-6-methylpyridine
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methoxy-6-methylpyridine. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. We will delve into the theoretical prediction of the spectrum based on substituent effects, present and interpret the experimental data, and provide a standardized protocol for data acquisition.
Molecular Structure and Proton Environments
This compound is a substituted pyridine with the chemical formula C₇H₈BrNO. The pyridine ring is substituted at positions 2, 4, and 6. Understanding the electronic influence of these substituents is paramount to interpreting the ¹H NMR spectrum.
-
2-Methoxy Group (-OCH₃): The methoxy group is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. Its primary effect on the ¹H NMR spectrum is the shielding of nearby protons and a characteristic singlet signal for its three equivalent protons.
-
4-Bromo Group (-Br): Bromine is an electronegative atom and acts as an electron-withdrawing group (EWG) through induction. It also has a de-shielding effect on the aromatic protons.
-
6-Methyl Group (-CH₃): The methyl group is a weakly electron-donating group through hyperconjugation, leading to a slight shielding of the pyridine ring protons. It will appear as a singlet in the spectrum.
The molecule has three distinct proton environments on the pyridine ring, labeled as H-3, and H-5, in addition to the protons of the methyl and methoxy substituents.
Figure 1: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectrum
The chemical shifts (δ) of protons on a pyridine ring are influenced by the nitrogen atom and any substituents.[1][2] For unsubstituted pyridine, the α-protons (adjacent to N) are the most de-shielded, followed by the γ-proton, and then the β-protons.[3] The substituents in this compound will modulate these chemical shifts.
-
Aromatic Protons (H-3 and H-5): The pyridine ring will have two aromatic proton signals. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals. The electron-donating methoxy and methyl groups, and the electron-withdrawing bromo group will influence their precise chemical shifts. We expect these signals to appear in the aromatic region, likely between 6.0 and 8.0 ppm.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. The typical chemical shift for methoxy protons is in the range of 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the pyridine ring will also produce a singlet. This signal is expected to be in the upfield region, typically around 2.2-2.6 ppm.
Experimental ¹H NMR Data and Spectral Analysis
The experimental ¹H NMR spectral data for this compound is presented below.[4][5]
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.86 | Singlet | 1H | H-5 |
| 6.69 | Singlet | 1H | H-3 |
| 3.89 | Singlet | 3H | -OCH₃ |
| 2.42 | Singlet | 3H | -CH₃ |
Detailed Interpretation:
-
Signal at 6.86 ppm (s, 1H, H-5): This singlet corresponds to the proton at the C-5 position of the pyridine ring.
-
Signal at 6.69 ppm (s, 1H, H-3): This singlet is assigned to the proton at the C-3 position. The upfield shift relative to unsubstituted pyridine is due to the electron-donating effects of the adjacent methoxy and methyl groups.
-
Signal at 3.89 ppm (s, 3H, -OCH₃): This sharp singlet is characteristic of the three equivalent protons of the methoxy group.
-
Signal at 2.42 ppm (s, 3H, -CH₃): This singlet in the upfield region is assigned to the three equivalent protons of the methyl group.
The absence of splitting for the aromatic protons (H-3 and H-5) is noteworthy. While a small long-range coupling (⁴J) might be expected between them, it is often not resolved in standard ¹H NMR spectra, leading to the observation of singlets.
Experimental Protocol for ¹H NMR Acquisition
The following is a generalized, yet robust, protocol for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[6]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
Figure 2: Standard workflow for ¹H NMR data acquisition and processing.
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Conclusion
The ¹H NMR spectrum of this compound is well-resolved and consistent with its molecular structure. The chemical shifts of the aromatic and substituent protons are in agreement with the expected electronic effects of the bromo, methoxy, and methyl groups on the pyridine ring. This guide provides a thorough analysis and a reliable protocol for the characterization of this and similar heterocyclic compounds, serving as a valuable resource for scientists in the field of chemical research and development.
References
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound(1083169-00-9) 1H NMR [m.chemicalbook.com]
- 5. This compound | 1083169-00-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
13C NMR of 4-Bromo-2-methoxy-6-methylpyridine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-Bromo-2-methoxy-6-methylpyridine, a substituted heterocyclic compound of interest in synthetic chemistry and drug development.[1][2] This document elucidates the theoretical principles governing the chemical shifts, including the intricate substituent effects of the bromo, methoxy, and methyl groups on the pyridine core. It presents a detailed, predicted 13C NMR spectrum with assignments justified by established electronic and steric influences. Furthermore, this guide outlines a robust, field-proven experimental protocol for acquiring high-quality 13C NMR data and discusses methods for spectral interpretation and validation. The content is designed for researchers, scientists, and professionals in drug development who require a deep understanding of structural characterization for complex organic molecules.
Introduction: The Role of 13C NMR in Structural Elucidation
This compound (C₇H₈BrNO) is a versatile synthetic intermediate whose utility in medicinal and agrochemical research stems from the reactivity of its substituted pyridine core.[1][2] The precise arrangement of the bromo, methoxy, and methyl substituents is critical to its chemical behavior and, ultimately, to the properties of the larger molecules derived from it.
Carbon-13 NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. Unlike 1H NMR, 13C NMR spectra are typically free of complex spin-spin coupling between adjacent carbons (due to the low natural abundance of 13C), resulting in a spectrum where each unique carbon environment produces a distinct singlet under standard proton-decoupled conditions.[3][4] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's carbon framework. This guide will deconstruct the factors influencing this fingerprint for this compound.
Theoretical Principles: Substituent Effects on the Pyridine Ring
The chemical shifts of the carbon atoms in the pyridine ring are modulated by the interplay of inductive and resonance effects from the attached substituents. The final position of each signal is a composite of these influences.[5][6]
-
Methoxy Group (-OCH₃): Located at C2, the methoxy group exerts a strong electron-donating effect through resonance (lone pairs on oxygen delocalize into the ring) and an electron-withdrawing effect through induction (due to oxygen's electronegativity). The resonance effect is dominant, leading to significant shielding (an upfield shift to lower ppm) of the ortho (C3) and para (C5) positions. The C2 carbon to which it is attached (the ipso-carbon) is strongly deshielded.
-
Bromo Group (-Br): Positioned at C4, bromine is an electronegative atom that withdraws electron density inductively, causing a deshielding effect. However, like other halogens, it can also donate electron density weakly through resonance. The inductive effect typically results in a deshielding of the attached C4 carbon. Its effect on other ring carbons is more complex but generally less pronounced than that of the methoxy group. Computational predictions for carbons attached to heavy atoms like bromine can sometimes show deviations from experimental values due to relativistic spin-orbit coupling and electron-correlation effects.[7]
-
Methyl Group (-CH₃): At C6, the methyl group is a weak electron-donating group through induction and hyperconjugation. This results in modest shielding (upfield shift) at the ortho (C5) and para (C4) positions relative to the methyl group. The ipso-carbon (C6) is deshielded.
The combination of these effects determines the final chemical shift for each of the five carbons in the pyridine ring (C2, C3, C4, C5, C6) and the two carbons of the substituents (-OCH₃, -CH₃).
Caption: Substituent influences on the pyridine core.
Predicted 13C NMR Spectrum
As no formally published and assigned spectrum for this specific molecule is readily available in the literature, the following spectral data is predicted based on computational models and established additivity rules for substituted pyridines.[8][9][10] Such predictive tools are standard in modern chemistry for anticipating spectral features.[11][12]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~163.5 | Ipso-carbon attached to the highly electronegative oxygen of the methoxy group; strongly deshielded. |
| C6 | ~158.0 | Ipso-carbon attached to the methyl group and adjacent to the ring nitrogen; deshielded. |
| C4 | ~120.0 | Ipso-carbon attached to bromine. The "heavy atom effect" causes shielding relative to other halogens. |
| C5 | ~118.5 | Shielded by the para electron-donating effect of the C2-methoxy group and the ortho effect of the C6-methyl group. |
| C3 | ~105.0 | Strongly shielded by the ortho electron-donating resonance effect of the adjacent C2-methoxy group. |
| -OCH₃ | ~53.0 | Typical range for a methoxy group attached to an aromatic ring.[13][14] |
| -CH₃ | ~24.0 | Typical range for a methyl group attached to an sp² carbon of a pyridine ring.[1] |
Note: Predictions were performed using publicly available algorithms (e.g., NMRDB.org) and are referenced against known values for similarly substituted pyridines. The solvent is assumed to be CDCl₃, as variations in solvent can cause shifts in peak positions.[15][16]
Experimental Protocol for 13C NMR Acquisition
This protocol describes a self-validating system for obtaining a high-resolution, proton-decoupled 13C NMR spectrum.
Sample Preparation
-
Dissolution: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Alternatively, the CDCl₃ solvent peak can be used for calibration.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Spectrometer Setup and Calibration
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure maximum signal transmission and sensitivity.[17]
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
Data Acquisition (Proton Decoupled)
-
Experiment Selection: Choose a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[17]
-
Acquisition Parameters:
-
Pulse Angle: Set to a 30° or 45° flip angle. A 30° pulse with a longer relaxation delay is better for quantitative analysis, but a 45° pulse can provide better signal-to-noise in a shorter time for routine characterization.[18]
-
Spectral Width: Set to a range of 0-220 ppm to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.[17]
-
Relaxation Delay (D1): Set to 2 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.
-
Number of Scans (NS): Start with 1024 scans. Adjust as needed based on sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[3][19]
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Caption: Standard workflow for 13C NMR analysis.
Data Interpretation and Validation
While the predicted spectrum provides a strong foundation, experimental validation is key. To confirm the assignments, especially the distinction between protonated and non-protonated carbons, further experiments are essential.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the number of protons attached to each carbon.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only CH (methine) carbons. In this molecule, C3 and C5 would appear.
-
DEPT-135: Shows CH and CH₃ peaks as positive signals and CH₂ peaks as negative signals. For this compound, C3, C5, the -OCH₃, and the -CH₃ carbons would be positive.
-
By comparing the standard broadband-decoupled spectrum with the DEPT spectra, one can definitively distinguish the quaternary carbons (C2, C4, C6), which are absent in all DEPT experiments, from the protonated carbons (C3, C5) and the methyl carbons.
Conclusion
The 13C NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. A thorough understanding of the electronic effects exerted by the bromo, methoxy, and methyl substituents allows for a confident prediction and assignment of the seven distinct carbon signals. The C2 carbon bearing the methoxy group is expected to be the most deshielded, while the C3 carbon, ortho to the methoxy group, is predicted to be the most shielded ring carbon. By following a rigorous experimental protocol and employing validation techniques like DEPT, researchers can obtain unambiguous, high-quality data crucial for advancing their synthetic and drug development objectives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. chempap.org [chempap.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predict 13C carbon NMR spectra [nmrdb.org]
- 11. CASPRE [caspre.ca]
- 12. Visualizer loader [nmrdb.org]
- 13. acdlabs.com [acdlabs.com]
- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. books.rsc.org [books.rsc.org]
- 19. chem.uiowa.edu [chem.uiowa.edu]
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 4-Bromo-2-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Spectroscopic Analysis in Modern Drug Discovery
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Substituted pyridines are a class of heterocyclic compounds of immense interest, forming the core scaffold of numerous therapeutic agents. Their biological activity is exquisitely sensitive to the nature and position of substituents on the ring. 4-Bromo-2-methoxy-6-methylpyridine is one such molecule, a potential building block whose utility is predicated on its exact molecular structure.
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1][2][3] Each functional group absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an indispensable tool for confirming the presence of these groups and verifying the overall structure of a synthesized compound.[1][4]
Section 1: Predictive Analysis of Vibrational Modes
The structure of this compound incorporates several distinct functional groups whose vibrations will dominate the IR spectrum: the pyridine ring itself, aromatic C-H bonds, a C-Br bond, a methoxy group (-OCH₃), and a methyl group (-CH₃). The electronic interplay between these substituents—the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom—will subtly shift these vibrational frequencies.[5][6]
Aromatic Pyridine Ring Vibrations
The pyridine ring gives rise to a complex series of absorptions. Key vibrations include:
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the pyridine ring is expected to produce sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[7][8][9] The presence of absorption above 3000 cm⁻¹ is a strong indicator of aromatic or vinylic C-H bonds.
-
C=C and C=N Ring Stretching: The stretching vibrations within the aromatic ring are highly characteristic. Pyridine and its derivatives typically show a series of sharp bands of variable intensity in the 1615-1430 cm⁻¹ region.[10][11] For substituted pyridines, one can expect prominent peaks around 1600 cm⁻¹ , 1570 cm⁻¹ , 1470 cm⁻¹ , and 1430 cm⁻¹ .[11] The relative intensities and exact positions of these bands are sensitive to the substitution pattern.[12]
-
C-H Out-of-Plane Bending (oop): The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly diagnostic of the substitution pattern. For a 2,4,6-trisubstituted pyridine, a strong absorption is expected in the 900-675 cm⁻¹ region.[7][8]
Aliphatic C-H Vibrations (Methyl and Methoxy Groups)
The methyl (-CH₃) and methoxy (-OCH₃) groups contribute characteristic aliphatic C-H vibrations:
-
C-H Asymmetric and Symmetric Stretching: These vibrations will produce strong, sharp peaks in the region just below 3000 cm⁻¹, typically between 2990-2850 cm⁻¹ .[8][13] Specifically, methoxy groups often show a distinct C-H stretch near 2850-2800 cm⁻¹ .[14]
-
C-H Bending: Asymmetric and symmetric bending (deformation) of the C-H bonds in the methyl groups will result in medium-intensity absorptions around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[15]
Substituent-Specific Vibrations
-
C-O Stretch (Methoxy): The methoxy group is characterized by a strong C-O stretching vibration. For an aryl ether, this typically appears as a strong, prominent band in the 1275-1200 cm⁻¹ region (asymmetric stretch) and a weaker band near 1075-1020 cm⁻¹ (symmetric stretch).[16]
-
C-Br Stretch (Bromo): The carbon-bromine bond stretch is found in the low-frequency fingerprint region of the spectrum. It is expected to appear as a medium to strong absorption in the 690-515 cm⁻¹ range.[17][18] Its position in this range can be influenced by coupling with other vibrations.
Section 2: Predicted IR Absorption Data Summary
The following table consolidates the predicted characteristic IR absorption bands for this compound, providing a quick reference for spectral interpretation.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| 2990 - 2940 | Strong | Asymmetric C-H Stretch | Methyl & Methoxy |
| 2880 - 2840 | Medium | Symmetric C-H Stretch | Methyl & Methoxy |
| ~1600 | Strong | C=C and C=N Ring Stretch | Pyridine Ring |
| ~1570 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |
| ~1470 | Medium | C=C and C=N Ring Stretch / Asymmetric C-H Bend | Pyridine Ring / -CH₃ |
| ~1375 | Medium | Symmetric C-H Bend | -CH₃ |
| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Methoxy Ether |
| 1075 - 1020 | Medium | Symmetric C-O-C Stretch | Aryl Methoxy Ether |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) |
| 690 - 515 | Medium | C-Br Stretch | Bromo-Aromatic |
Section 3: Experimental Protocol for Spectrum Acquisition
Obtaining a high-quality, interpretable IR spectrum is contingent on meticulous sample preparation and proper instrument operation. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common.
Method 1: Attenuated Total Reflectance (ATR) Spectroscopy (Preferred)
ATR is the preferred modern technique due to its speed, ease of use, and minimal sample preparation.[19][20][21]
Causality: The ATR technique works by measuring the changes in an internally reflected IR beam when it comes into contact with a sample.[22] An evanescent wave protrudes from the ATR crystal surface into the sample for a few microns.[23] Good contact between the sample and the crystal is therefore critical for a strong signal.[22]
Step-by-Step Protocol:
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or germanium) surface. Wipe with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ as well as any intrinsic instrumental signals, which are then computationally subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. The goal is to maximize the contact area and eliminate air gaps. Consistent pressure ensures reproducibility.
-
Collect Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Post-Analysis Cleaning: Retract the pressure clamp, remove the bulk of the sample, and clean the crystal surface as described in Step 1.
Method 2: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix.[24][25]
Causality: KBr is used because it is transparent to IR radiation and, under pressure, will form a transparent disc.[24][26] The key challenge and the reason for the rigorous drying steps is that KBr is hygroscopic.[27] Any absorbed water will introduce a very broad O-H absorption band (~3400 cm⁻¹) that can obscure N-H or O-H signals from the actual sample.[26][27]
Step-by-Step Protocol:
-
Material Preparation: Use spectroscopy-grade KBr. Dry it in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.[24][26]
-
Grinding: In an agate mortar and pestle, grind ~1-2 mg of the sample into a fine, glossy powder.
-
Mixing: Add ~100-200 mg of the dried KBr to the mortar.[25] Gently but thoroughly mix and grind the sample and KBr until the mixture is a homogenous, fine powder. The goal is to disperse the sample particles uniformly.[27]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons for a 13 mm die) for several minutes to allow the KBr to fuse into a transparent or translucent pellet.[24][27][28]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum, using an empty sample holder or a pure KBr pellet for the background scan.
Section 4: Workflow and Data Interpretation
The analysis of an IR spectrum is a systematic process. The following diagram illustrates the logical workflow from sample preparation to structural confirmation.
Interpreting the Spectrum:
-
High-Frequency Region (>3000 cm⁻¹): Look for the sharp, medium peaks characteristic of aromatic C-H stretching. Their presence confirms the pyridine ring's C-H bonds.
-
Aliphatic C-H Region (3000-2800 cm⁻¹): Immediately to the right, identify the strong peaks from the methyl and methoxy C-H stretches.
-
Double Bond Region (1650-1400 cm⁻¹): This region is key for confirming the pyridine ring. Locate the series of sharp absorptions corresponding to the C=C and C=N ring stretches.
-
Fingerprint Region (<1500 cm⁻¹): This complex area contains the most diagnostic peaks for the substituents.
-
Pinpoint the very strong C-O stretch of the methoxy group (~1250 cm⁻¹).
-
Identify the C-H bending modes for the methyl group (~1465 and 1375 cm⁻¹).
-
Locate the C-Br stretch at the low end of the spectrum (<700 cm⁻¹).
-
Find the strong C-H out-of-plane bending band that confirms the substitution pattern.
-
By systematically comparing the acquired experimental spectrum to the predicted absorptions in the summary table, a researcher can confidently confirm the identity and structural integrity of this compound.
References
- 1. microbenotes.com [microbenotes.com]
- 2. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]
- 3. byjus.com [byjus.com]
- 4. jasco-global.com [jasco-global.com]
- 5. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. eng.uc.edu [eng.uc.edu]
- 16. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 20. agilent.com [agilent.com]
- 21. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 22. s4science.at [s4science.at]
- 23. m.youtube.com [m.youtube.com]
- 24. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 25. shimadzu.com [shimadzu.com]
- 26. azom.com [azom.com]
- 27. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 28. pelletpressdiesets.com [pelletpressdiesets.com]
An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-2-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine scaffold allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[1] The bromine atom is particularly reactive towards nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups can be further functionalized.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to equip researchers and drug development professionals with the essential knowledge for its effective use.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is established by its molecular formula and various chemical identifiers. This information is crucial for accurate documentation and retrieval of data.
| Identifier | Value | Source |
| CAS Number | 1083169-00-9 | [2][3] |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Pyridine, 4-bromo-2-methoxy-6-methyl- | [3] |
The molecular architecture consists of a central pyridine ring substituted at positions 2, 4, and 6. The spatial arrangement of these substituents dictates the molecule's reactivity and physical properties.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Notes | Source |
| Physical State | Liquid | At ambient temperature and pressure. | [1] |
| Appearance | Colorless to pale yellow liquid | The slight coloration may be due to impurities or partial oxidation. | [1] |
| Boiling Point | Not experimentally determined | Estimated to be in the range of 76-194°C at atmospheric pressure based on similar brominated methylpyridine derivatives. For instance, 4-bromo-2-methylpyridine has a boiling point of 76°C at 14 mmHg. | [1] |
| Melting Point | Not available | Related structures typically melt in the range of 40-100°C. | [1] |
| Density | Not precisely determined | Estimated to be in the range of 1.4-1.6 g/cm³. | [1] |
| Refractive Index | Not available |
Solubility
The solubility profile of this compound is dictated by the polarity of its functional groups. The methoxy group imparts some polar character, enhancing solubility in polar organic solvents, while the bromo and methyl groups contribute to its solubility in less polar media.
-
Soluble in: Polar organic solvents such as dichloromethane and ethyl acetate.
-
Limited miscibility with: Water. Similar brominated pyridine derivatives show water solubility in the range of 14-20 g/L at ambient temperature.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methoxy protons, as well as the aromatic protons on the pyridine ring.
-
The methyl group at the 6-position is predicted to appear as a singlet at approximately 2.5 ppm.[1]
-
The methoxy group protons are expected to resonate around 3.9 ppm as a singlet.[1]
-
The two aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the surrounding substituents.
-
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the five carbon atoms of the pyridine ring and the two carbons of the methyl and methoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
-
C-O stretching: A characteristic absorption band for the aryl-methyl ether functionality of the methoxy group is expected around 1250 cm⁻¹.[1]
-
C=C and C=N stretching: Vibrations of the pyridine ring are expected in the range of 1400-1600 cm⁻¹.[1]
-
C-H deformation: Out-of-plane hydrogen deformation modes for the substituted pyridine ring are anticipated in the 800-900 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M+): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br isotopes at m/z 201 and 203, respectively.[1]
-
Fragmentation Pattern: Common fragmentation pathways include the loss of the methoxy group (M-31) and the bromine atom (M-79/81).[1]
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid inhalation of vapors.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Hazard Classifications for Similar Compounds:
-
Acute toxicity, oral: May be harmful if swallowed.
-
Serious eye damage/eye irritation: May cause serious eye irritation.[4][5]
-
Specific target organ toxicity - single exposure: May cause respiratory irritation.[4][5]
Caption: Recommended handling and storage procedures.
Experimental Protocols
The following are general protocols for obtaining the characteristic spectroscopic data for this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate column to separate the compound from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Obtain the mass spectrum using electron ionization (EI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Conclusion
This compound is a key chemical intermediate with a well-defined molecular structure. While some of its physical properties, such as boiling and melting points, have not been precisely determined experimentally, estimations based on structurally related compounds provide valuable guidance for its use. The spectroscopic data, though often predicted, offers a clear profile for the identification and characterization of this compound. Adherence to appropriate safety and handling protocols is essential when working with this and similar chemical reagents. This guide serves as a foundational resource for researchers, enabling the safe and effective application of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-methoxy-6-methylpyridine
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4-Bromo-2-methoxy-6-methylpyridine (CAS No. 1083169-00-9), a key intermediate in pharmaceutical and agrochemical research. For researchers, scientists, and drug development professionals, ensuring the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document synthesizes chemical principles with practical, field-proven insights to facilitate the safe and effective handling of this substituted pyridine derivative.
Physicochemical Properties and Molecular Architecture
This compound possesses a molecular formula of C₇H₈BrNO and a molecular weight of approximately 202.05 g/mol .[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position.[3] At ambient temperature, it typically exists as a colorless to pale yellow liquid.[3] The inherent reactivity of this molecule is dictated by the interplay of its substituents on the electron-deficient pyridine ring.
| Property | Value | Source(s) |
| CAS Number | 1083169-00-9 | |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | ~202.05 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
Intrinsic Stability and Potential Degradation Pathways
While specific long-term stability studies on this compound are not extensively documented in publicly available literature, its chemical structure allows for the prediction of several potential degradation pathways. Understanding these pathways is crucial for establishing appropriate storage and handling protocols.
Hydrolytic Degradation
The methoxy group at the 2-position of the pyridine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-Bromo-6-methylpyridin-2-ol. The rate of this hydrolysis is generally influenced by pH and temperature. While methoxy groups on aromatic rings are relatively stable, the electron-withdrawing nature of the pyridine ring may facilitate this process.
Photodegradation
Substituted pyridines can be susceptible to photodegradation, a process initiated by exposure to light, particularly in the UV spectrum.[3] For halogenated pyridines, this can involve the cleavage of the carbon-halogen bond, potentially leading to the formation of radical species and subsequent downstream products. To mitigate this, the compound should be protected from light.
Oxidative Degradation
As with many organic molecules, this compound can be sensitive to strong oxidizing agents.[4] The pyridine ring and its substituents can undergo oxidation, leading to a variety of degradation products and a loss of purity.
Thermal Decomposition
Visualizing Potential Degradation
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To maintain the stability and purity of this compound, the following storage and handling procedures are recommended, based on information from safety data sheets and general chemical principles for substituted pyridines.[4][5]
Storage Conditions
-
Temperature: Store in a cool, dry place.[4] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the potential for thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Keep the container tightly closed to prevent the ingress of moisture, which could lead to hydrolysis.[4][5]
-
Light: Protect from light to prevent photodegradation.[6] Use amber glass vials or store in a dark cabinet.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (Refrigeration for long-term) | Minimizes thermal degradation |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation |
| Container | Tightly sealed, amber glass | Prevents moisture ingress and light exposure |
| Incompatibilities | Strong oxidizing agents | Avoids oxidative degradation |
Handling
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid contact with skin and eyes.[4]
-
Prevent exposure to heat, sparks, and open flames.[4]
Designing a Stability Study: An Experimental Workflow
For critical applications, such as in drug development, conducting a formal stability study is recommended. The following outlines a general workflow for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for a specified time course.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time course.
-
Photodegradation: Expose the sample solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period.[7] A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C) for a specified duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to the initial concentration. Analyze the sample using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of new peaks.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Visualizing the Stability Study Workflow
Caption: General workflow for a forced degradation study.
Conclusion
This compound is a valuable chemical intermediate that requires careful storage and handling to maintain its integrity. While specific stability data is limited, an understanding of its chemical structure and the general behavior of substituted pyridines allows for the implementation of effective protocols to prevent degradation. By adhering to the recommendations outlined in this guide—storing the compound in a cool, dry, dark environment under an inert atmosphere and away from incompatible materials—researchers can ensure the quality and reliability of this important reagent in their scientific endeavors. For GMP applications, a formal stability study is highly recommended to fully characterize its degradation profile.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. helixchrom.com [helixchrom.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-methoxy-6-methylpyridine
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The ability to precisely functionalize this heterocycle is paramount for tuning the physicochemical and pharmacological properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, offering a versatile and highly efficient method for the arylation of pyridine rings.[1] This application note provides a comprehensive guide to the Suzuki coupling of 4-Bromo-2-methoxy-6-methylpyridine, a versatile building block for the synthesis of a diverse range of substituted pyridines. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate.[4] The electron-rich nature of the pyridine ring, enhanced by the methoxy and methyl substituents, can influence the rate of this step.[5]
-
Transmetalation: Following oxidative addition, the crucial transmetalation step occurs. Here, the organic moiety from the boronic acid (or its ester) is transferred to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the desired biaryl product and regenerate the catalytically active palladium(0) species, allowing the cycle to continue.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Reagent and Solvent Selection:
The choice of reagents and solvents is critical for the success of the Suzuki coupling reaction. The following table provides a summary of commonly used components and their roles.
| Component | Example(s) | Role and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The choice of catalyst and associated ligand is crucial for reaction efficiency. For electron-rich pyridines, bulky and electron-rich phosphine ligands can be beneficial.[7][8] |
| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | The coupling partner. The electronic and steric properties of the boronic acid can affect the reaction rate and yield.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. The strength and solubility of the base are important factors.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the catalyst.[10] |
Detailed Experimental Procedure:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-methoxy-6-methylpyridine.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: A logical workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions for the Suzuki coupling of substituted pyridines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Use anhydrous and pure reagents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Rigorously exclude oxygen from the reaction.- Lower the reaction temperature. |
| Protodeboronation | - Presence of water- Inappropriate base | - Use anhydrous solvents and reagents.- Screen different bases. |
| Catalyst Deactivation | - Coordination of the pyridine nitrogen to the palladium center | - Use bulky, electron-rich ligands (e.g., Buchwald ligands) to prevent coordination.[8] |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
This compound: May cause skin and eye irritation. Avoid inhalation and ingestion.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 4-aryl-2-methoxy-6-methylpyridines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently generate a wide array of valuable compounds for drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Mastering the Art of Palladium-Catalyzed Cross-Coupling with 4-Bromo-2-methoxy-6-methylpyridine: An Application and Protocol Guide
Introduction: The Strategic Value of 4-Bromo-2-methoxy-6-methylpyridine in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in crucial biological interactions make it a privileged structure in drug discovery.[1] Within this class of compounds, this compound has emerged as a highly versatile and strategic building block. The bromine atom at the 4-position serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse molecular fragments. This guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions involving this substrate, complete with detailed, field-proven protocols and the scientific rationale behind the experimental design.
The strategic placement of the methoxy and methyl groups on the pyridine ring influences the reactivity of the C-Br bond, making a nuanced understanding of reaction conditions paramount for successful synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to its fullest potential.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the creation of carbon-carbon bonds.[2] Its tolerance of a wide array of functional groups and the general stability of its boronic acid coupling partners make it a first-choice reaction for many synthetic campaigns. When applied to this compound, it allows for the introduction of a vast range of aryl and heteroaryl substituents at the 4-position.
Causality in Experimental Design: The "Why" Behind the "How"
The successful execution of a Suzuki-Miyaura coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent system. The pyridine nitrogen can, in some instances, coordinate to the palladium center, potentially impeding the catalytic cycle. Therefore, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is often crucial to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition. The base plays a critical role in activating the boronic acid for transmetalation, and its strength must be sufficient to facilitate this step without promoting unwanted side reactions. A mixed solvent system, typically an organic solvent with water, is often employed to solubilize both the organic and inorganic reagents.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note that yields are based on reactions with structurally similar bromopyridines and serve as a strong indicator of expected performance, though optimization may be required for specific substrates.[3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | ~81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~92 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 6-16 | ~80 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 6-14 | ~75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[6][7] This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is a common feature in a vast number of therapeutic agents. For this compound, this reaction enables the introduction of primary and secondary amines at the 4-position.
Expertise in Action: Navigating the Nuances of Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, and base.[8][9] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often essential for achieving high yields, as they facilitate both the oxidative addition and reductive elimination steps.[10] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine without competing in the coupling reaction. The reaction is typically carried out in anhydrous, aprotic solvents under an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table presents representative conditions for the Buchwald-Hartwig amination of this compound with various amines. Yields are based on reactions with similar bromopyridine substrates and should serve as a reliable starting point for optimization.[11]
| Entry | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | ~85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12-24 | ~78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~82 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | ~88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand. Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Reagent Addition: Add this compound, the amine, and the base.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and vinyl alkynes.[2][12] This reaction has found widespread use in materials science for the construction of conjugated systems and in medicinal chemistry for the synthesis of complex natural products and pharmaceuticals.[12] When applied to this compound, the Sonogashira coupling provides a direct route to 4-alkynyl-2-methoxy-6-methylpyridines.
Authoritative Grounding: Key Principles of the Sonogashira Reaction
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][6] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The amine serves as both a base and a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[8]
Data Presentation: Sonogashira Coupling Conditions and Yields
The following table summarizes representative conditions for the Sonogashira coupling of this compound with various terminal alkynes. The presented data is based on analogous reactions with other bromopyridines and provides a solid foundation for reaction development.[6]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 4-12 | ~88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 6-16 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 8-18 | ~82 |
| 4 | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 65 | 4-12 | ~90 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
IV. The Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[10][13] Organozinc reagents are more reactive than their boronic acid and organotin counterparts, often leading to faster reactions and higher yields, particularly with challenging substrates.[14] However, they are also more sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[15]
Trustworthiness Through Rigor: Executing the Negishi Coupling
The preparation of the organozinc reagent is a critical step in the Negishi coupling. It can be formed either by the direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. The choice of palladium catalyst and ligand is also crucial for a successful outcome. Catalysts bearing electron-rich and bulky phosphine ligands are often employed to promote the catalytic cycle and suppress side reactions.
Data Presentation: Negishi Coupling Conditions and Yields
The following table provides representative conditions for the Negishi coupling of this compound with arylzinc reagents. The data is extrapolated from similar reactions and serves as a guide for initial experiments.[16]
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 4-12 | ~85-95 | | 2 | (4-Methoxyphenyl)zinc chloride | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | THF | 65 | 6-16 | ~80-90 | | 3 | (2-Thienyl)zinc chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 8-18 | ~75-85 | | 4 | Ethylzinc chloride | Pd(dppf)Cl₂ (3) | - | THF | rt | 12-24 | ~70-80 |
Experimental Protocol: Negishi Coupling
This protocol details a general procedure for the Negishi coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.2-1.5 equiv, as a solution in THF)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous and degassed THF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in anhydrous THF. Stir for 15 minutes at room temperature.
-
Reagent Addition: Add this compound to the catalyst mixture. Then, slowly add the organozinc reagent solution via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 65 °C) for the required time.
-
Monitoring: Follow the reaction progress by TLC or GC-MS analysis of quenched aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and flexible platform for the construction of a diverse array of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors. By understanding the underlying principles of each reaction and adhering to rigorous experimental technique, the full potential of this versatile intermediate can be realized.
References
- 1. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Topic: Heck Reaction Conditions for 4-Bromo-2-methoxy-6-methylpyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide for the palladium-catalyzed Heck coupling of 4-Bromo-2-methoxy-6-methylpyridine, a versatile heterocyclic building block, with various olefinic partners. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both scientific integrity and practical success. We will explore the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide optimization strategies to empower researchers in drug development and materials science to leverage this powerful transformation effectively.
Introduction: The Strategic Importance of Pyridine Functionalization
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their synthesis and functionalization a critical endeavor. The Heck reaction offers a powerful method for introducing vinyl groups onto the pyridine ring, creating valuable intermediates for further elaboration.[2][3] The substrate, this compound, presents a unique electronic profile. The electron-withdrawing pyridine nitrogen activates the C4-Br bond for oxidative addition to the palladium catalyst, a crucial first step in the catalytic cycle.[4] This guide provides the necessary protocols and mechanistic insights to successfully couple this substrate, navigating the specific challenges and opportunities presented by heteroaromatic systems.
The Heck Reaction: A Mechanistic Overview
A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) cycle.[5][6] This process is a symphony of distinct, sequential steps, each influenced by the specific reagents and conditions chosen.
The catalytic cycle consists of four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridine substrate, forming a Pd(II) complex.[7][8] This is often the rate-limiting step.
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium intermediate.[1][6]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, also in a syn fashion, to form the final substituted alkene product and a palladium-hydride species.[6][8] For the reaction to proceed, this step must be possible; therefore, the alkylpalladium intermediate requires a hydrogen atom on the carbon beta to the palladium.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride complex eliminates H-Br in the presence of a base.[9] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of a Heck reaction hinges on the judicious selection of several key components. For a substrate like this compound, the following considerations are crucial.
Palladium Precursor
-
Palladium(II) Acetate (Pd(OAc)₂): A common, cost-effective choice. It is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand.[5]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction, but can be more sensitive to air.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable, well-defined Pd(0) complex, but the presence of four phosphine ligands can sometimes inhibit the reaction.[8][9]
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that can simplify product purification and is attractive for industrial processes. It can sometimes be effective without additional ligands.[10]
Scientist's Insight: For initial screening with this compound, Pd(OAc)₂ is an excellent starting point due to its stability, cost, and proven efficacy.
Ligand Selection
Ligands are not mere spectators; they stabilize the palladium catalyst and critically modulate its reactivity and selectivity.[11][12]
-
Monodentate Phosphines:
-
Bidentate Phosphines:
-
BINAP, Xantphos: These can offer greater stability to the catalyst and are often used in asymmetric Heck reactions.[5]
-
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, often providing superior thermal stability, making them suitable for high-temperature reactions.[14]
Scientist's Insight: The pyridine substrate is relatively electron-rich. A bulky, electron-rich phosphine ligand like P(t-Bu)₃ or a cataCXium® ligand can promote the oxidative addition step and often leads to higher yields and faster reactions. A ligand-to-palladium ratio of 2:1 to 4:1 is a typical starting point.
Choice of Base
The base is essential for neutralizing the HBr generated and regenerating the Pd(0) catalyst.[5][9] The choice between an organic or inorganic base can significantly impact the reaction.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are common. They are robust and inexpensive. Cs₂CO₃ is often effective in challenging couplings.[5][13]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. They often result in a more homogeneous reaction mixture.[1]
Scientist's Insight: For coupling with acrylates, an inorganic base like K₂CO₃ is often a reliable choice. When encountering solubility issues or slow reaction rates, switching to an organic base like Et₃N or adding a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) with an inorganic base can be beneficial.[2][10]
Solvent System
Polar aprotic solvents are the standard for the Heck reaction as they can dissolve the various components and support the polar intermediates in the catalytic cycle.
-
Common Choices: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), dioxane, and acetonitrile.[15][16]
-
Greener Alternatives: In an effort to develop more sustainable protocols, solvents like ethanol (EtOH) or even water (with appropriate additives) have been successfully employed.[2][16][17]
Scientist's Insight: DMF or Dioxane are excellent starting solvents for this system. Reactions are typically run at elevated temperatures (80–140 °C) to ensure a reasonable reaction rate.[16][18]
Comparative Reaction Conditions
The following table summarizes potential starting conditions for researchers to screen when developing a protocol for this compound.
| Condition Set | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Expected Outcome |
| A (Classic) | Pd(OAc)₂ (2%) | PPh₃ (4%) | Et₃N (1.5) | DMF | 100 | Moderate to good yield, standard conditions. |
| B (High Activity) | Pd₂(dba)₃ (1%) | P(t-Bu)₃ (4%) | Cs₂CO₃ (2.0) | Dioxane | 100-120 | Potentially faster reaction and higher yield, especially if substrate is challenging.[13] |
| C (Inorganic) | Pd(OAc)₂ (2%) | None or P(o-tol)₃ (4%) | K₂CO₃ (2.0) | DMAc/H₂O | 120 | Good for acrylate couplings; water can sometimes accelerate the reaction.[16] |
| D (Heterogeneous) | 10% Pd/C (5%) | None | NaOAc (2.0) | NMP | 140 | Simpler workup, ideal for scaling up, but may require higher temperatures/longer times.[10] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate, a common electron-deficient olefin.
Materials:
-
This compound
-
n-Butyl acrylate (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equivalents, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Figure 2: General experimental workflow for the Heck reaction.
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M. Add n-butyl acrylate (1.2 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Conclusion and Future Perspectives
The Mizoroki-Heck reaction is an indispensable tool for the functionalization of heterocyclic compounds like this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired vinylated pyridine products. This guide provides a robust starting point, grounded in mechanistic principles, to enable scientists to confidently apply and optimize this reaction for the synthesis of novel pharmaceutical intermediates and advanced materials. The ongoing development of more active catalysts and greener reaction conditions continues to expand the horizons of this remarkable transformation.[2][19]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]
- 19. [PDF] A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-methoxy-6-methylpyridine with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a remarkable number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2][3] The introduction of an alkynyl group onto the pyridine ring via the Sonogashira coupling reaction dramatically expands its synthetic utility, providing a versatile entry point for the construction of complex molecular architectures.[4][5] These alkynylpyridines are not only valuable final products but also key intermediates for further transformations, such as cycloadditions (e.g., "click chemistry") and the synthesis of conjugated systems, which are of high interest in materials science and pharmaceutical development.[6]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 4-Bromo-2-methoxy-6-methylpyridine with terminal alkynes. As a substituted bromopyridine with both electron-donating methoxy and methyl groups, this substrate presents specific considerations for reaction optimization to achieve high yields and purity. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into troubleshooting common challenges.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[8][9] The overall transformation proceeds through two interconnected catalytic cycles.
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl complex.[8]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex. This is often the rate-determining step.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the Pd(0) catalyst.[8]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[8]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form the copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[7]
The interplay between these two cycles is crucial for an efficient reaction. A visual representation of this dual catalytic process is provided below.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
General Considerations and Reagent Preparation
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling).[10] Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, especially the base and alkyne, is critical. Amines can be oxidized, which may affect the reaction.[4]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), degassed
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%) and PPh₃ (0.05 mmol, 5.0 mol%).
-
Catalyst Activation: Add degassed DMF (2 mL) and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add CuI (0.05 mmol, 5.0 mol%), this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mL).
-
Reaction: Heat the reaction mixture to 100°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Caption: General workflow for the copper-catalyzed Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous for substrates that are sensitive to copper or to avoid the common side reaction of alkyne homocoupling.
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium(II) chloride (PdCl₂) or PdCl₂(PPh₃)₂
-
A bulky, electron-rich phosphine ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃)
-
A suitable base (e.g., Cs₂CO₃, K₃PO₄, or a bulky amine like diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or NMP), degassed
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add PdCl₂ (0.03 mmol, 3.0 mol%), P(t-Bu)₃ (0.06 mmol, 6.0 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the degassed solvent (e.g., 1,4-dioxane, 3 mL).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110°C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Optimization and Substrate Scope
The electronic nature of the this compound, with its electron-donating methoxy and methyl groups, can influence the rate of oxidative addition. While electron-donating groups generally slow down this step compared to electron-withdrawing groups, the reaction is still very feasible. The choice of catalyst, ligand, and base can be tailored for optimal results.
| Parameter | Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a Pd(0) source but can be air-sensitive. Pd(II) sources are more stable and are reduced in situ.[7] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Bulky and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[8] |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira mechanism. Its absence requires alternative conditions (see Protocol 2).[7] |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃ | Amine bases often act as both the base and solvent. Inorganic bases are common in copper-free systems.[4] |
| Solvent | DMF, THF, 1,4-Dioxane, Toluene, Acetonitrile | The choice of solvent can affect solubility and reaction temperature. DMF and THF are common choices.[4] |
| Temperature | Room Temp. to 120°C | Aryl bromides typically require heating compared to more reactive aryl iodides. The specific temperature will depend on the reactivity of the alkyne and the chosen catalytic system. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Ensure all solvents and the reaction vessel are thoroughly degassed.[10]- Increase the reaction temperature in increments of 10-20°C. |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Improve inert atmosphere techniques.[10]- Consider switching to a copper-free protocol (Protocol 2).- Slow addition of the alkyne to the reaction mixture. |
| Dehalogenation of Starting Material | - Harsh reaction conditions- Certain base/solvent combinations | - Lower the reaction temperature and extend the reaction time.- Screen different bases; sometimes a weaker base can mitigate this side reaction. |
| Formation of Palladium Black | - Catalyst decomposition | - Use a more robust ligand.- Ensure the reaction is not overheated. |
Conclusion
The Sonogashira coupling of this compound is a powerful method for synthesizing valuable alkynylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and minimize side products. The protocols provided herein serve as a solid foundation for developing efficient and scalable syntheses of these important building blocks for drug discovery and materials science.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-6-methylpyridine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and tolerance for various functional groups have rendered it an indispensable tool, often supplanting harsher, more traditional methods like nucleophilic aromatic substitution.[1]
This document offers a comprehensive guide to the Buchwald-Hartwig amination of a specific and functionally rich substrate: 4-Bromo-2-methoxy-6-methylpyridine. This heteroaromatic compound presents a unique electronic and steric profile due to the presence of two electron-donating groups (methoxy and methyl) on the pyridine ring. These substituents can influence the reactivity of the C-Br bond and necessitate a carefully optimized protocol to achieve high yields and purity. The following sections provide a detailed mechanistic overview, step-by-step experimental protocols, and expert insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
Mechanistic Underpinnings: A Symphony of Catalytic Events
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1] Understanding this mechanism is paramount for rational catalyst and ligand selection, as well as for troubleshooting suboptimal reactions.
The catalytic cycle can be dissected into three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst, typically bearing bulky phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The electron-rich nature of the substituted pyridine ring can make this step more challenging compared to electron-deficient systems, often necessitating the use of highly active catalyst systems.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine without promoting undesirable side reactions.[3]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired N-arylated pyridine and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The use of bulky ligands helps to suppress this side reaction.
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Given the specific nature of the substrate, the use of a modern, highly active palladium precatalyst is recommended for optimal results.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Ensure dryness, distill if necessary. |
| XPhos Pd G3 | Catalyst Grade | Commercially Available | A highly active and air-stable precatalyst.[5] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox due to hygroscopicity. |
| Toluene | Anhydrous | Commercially Available | Use from a solvent purification system or freshly distilled. |
| Schlenk flask or sealed tube | - | - | Must be oven-dried before use. |
| Magnetic stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Reaction Setup and Execution
The following procedure is for a reaction performed on a 1.0 mmol scale of the limiting reagent, this compound.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add XPhos Pd G3 (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Degassing: Seal the vessel and evacuate and backfill with a high-purity inert gas (argon or nitrogen) for three cycles to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe. The final concentration will be approximately 0.2 M with respect to the limiting reagent.
-
Reaction Incubation: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Work-up Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated pyridine.
Data Presentation: A Guide to Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides a summary of recommended starting conditions and potential variations for optimization.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precursor | XPhos Pd G3 (1-3 mol%) | Third-generation precatalysts offer high activity, air-stability, and reliable formation of the active Pd(0) species.[5] |
| Ligand | XPhos (part of the precatalyst) | A bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination while minimizing side reactions.[3] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.) | A strong, non-nucleophilic base suitable for a wide range of amines. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be explored.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. Toluene is often preferred for its higher boiling point. |
| Temperature | 100-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion, especially with challenging substrates. |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine is generally used to ensure complete consumption of the limiting aryl bromide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Low reaction temperature | - Use a fresh, high-quality precatalyst.- Ensure rigorous degassing and use of an inert atmosphere.- Use anhydrous solvents and pure reagents.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - β-Hydride elimination- Reaction temperature is too high | - Ensure a sufficiently bulky ligand is used (e.g., XPhos).- Attempt the reaction at a lower temperature for a longer duration. |
| Incomplete Reaction | - Catalyst deactivation- Steric hindrance | - Increase catalyst loading (e.g., to 5 mol%).- Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos).[7] |
| Difficulty in Purification | - Residual palladium- Ligand-related byproducts | - After filtration through Celite®, consider a wash with an aqueous solution of a thiol-containing scavenger resin.- Optimize chromatography conditions. |
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable N-arylated pyridine derivatives. The success of this transformation hinges on the judicious selection of a highly active palladium precatalyst, a suitable base, and anhydrous reaction conditions. By understanding the underlying mechanism and following the detailed protocol and troubleshooting guide provided, researchers can confidently and efficiently synthesize these important compounds for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biocompare.com [biocompare.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Lithiation of 4-Bromo-2-methoxy-6-methylpyridine for Versatile Functionalization
Introduction
Substituted pyridines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Among the various methods for pyridine functionalization, directed ortho-metalation (DoM) stands out as a powerful and regioselective strategy.[2][3] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a highly reactive organolithium intermediate.[4][5] This intermediate can then be trapped with a wide range of electrophiles to introduce diverse functional groups with high precision.[6]
This application note provides a detailed guide to the lithiation of 4-bromo-2-methoxy-6-methylpyridine, a versatile substrate for creating a variety of functionalized pyridine derivatives. The methoxy group at the 2-position serves as an effective DMG, directing lithiation to the C3 position. The bromine atom at the C4 position and the methyl group at the C6 position offer additional points for subsequent chemical modifications, making this scaffold particularly attractive for building molecular complexity.
We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for lithiation and subsequent functionalization, and discuss critical experimental parameters and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.
Mechanistic Rationale: The Power of Directed ortho-Metalation
Directed ortho-metalation is a powerful tool in organic synthesis that allows for the regioselective functionalization of aromatic rings.[2][4] The process is initiated by the coordination of a Lewis acidic organolithium reagent, such as n-butyllithium (n-BuLi), to a Lewis basic directing metalation group (DMG) on the aromatic ring.[5] This coordination brings the strong base in close proximity to the proton at the ortho position, facilitating its abstraction and the formation of a stable aryllithium intermediate.[4][6] This intermediate can then react with various electrophiles to introduce a new substituent specifically at the ortho position.[2]
In the case of this compound, the methoxy group (-OCH₃) at the C2 position acts as the DMG. The lone pair of electrons on the oxygen atom coordinates with the lithium atom of the organolithium reagent, directing the deprotonation to the C3 position.
Diagram 1: Mechanism of Directed ortho-Metalation
Caption: Directed ortho-metalation of this compound.
Experimental Protocols
Safety First: Handling Organolithium Reagents
Organolithium reagents such as n-butyllithium are highly reactive, pyrophoric (ignite spontaneously in air), and corrosive.[7][8][9] Strict adherence to safety protocols is mandatory.
-
Work in a certified fume hood. [8]
-
Always wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety glasses or goggles, and nitrile gloves under neoprene or Nomex gloves.[7][10]
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). [7][11]
-
Use syringe and cannula techniques for transferring organolithium solutions. [7][12]
-
Have an appropriate fire extinguisher (Class D for metal fires) readily accessible.
Protocol 1: Lithiation of this compound
This protocol describes the generation of the lithiated intermediate.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Dry ice/acetone bath
-
Inert gas (argon or nitrogen) supply
-
Oven-dried round-bottom flask with a magnetic stir bar and septum
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool to room temperature under a stream of inert gas.[7]
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. The addition of n-BuLi can be exothermic.[13]
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color, indicating the formation of the organolithium species.
Protocol 2: Functionalization with Electrophiles
Once the lithiated intermediate is formed, it can be reacted with a variety of electrophiles. The following are representative examples.
A. Quenching with an Aldehyde (e.g., Benzaldehyde)
-
To the solution of the lithiated intermediate at -78 °C, add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Proceed with aqueous workup and purification.
B. Quenching with a Ketone (e.g., Acetone)
-
To the solution of the lithiated intermediate at -78 °C, add acetone (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl.
-
Proceed with aqueous workup and purification.
C. Carboxylation with Carbon Dioxide (CO₂)
-
Place crushed dry ice in a separate flask equipped with a drying tube.
-
Slowly transfer the solution of the lithiated intermediate via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction with water.
-
Acidify the aqueous layer with 1 M HCl to protonate the carboxylate.
-
Proceed with aqueous workup and purification.
Diagram 2: Experimental Workflow
Caption: General workflow for the lithiation and functionalization.
Quenching and Workup
Proper quenching of organolithium reactions is crucial for both safety and product isolation.[14][15]
-
Quenching: The reaction is typically quenched by slowly adding a proton source. For most electrophilic additions, a saturated aqueous solution of ammonium chloride is a good choice as it is mildly acidic and helps to neutralize any remaining base.[14] For highly reactive reagents, a less reactive quencher like isopropanol can be added first at low temperature before the addition of water.[14][15]
-
Extraction: After quenching, the product is typically extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing: The combined organic layers are washed with water and then brine to remove any water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel.
Key Experimental Parameters and Considerations
| Parameter | Recommendation | Rationale and Field-Proven Insights |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a polar aprotic solvent that effectively solvates the organolithium species.[16] Its ability to deaggregate the organolithium reagent enhances reactivity.[5] It is crucial to use anhydrous THF to prevent quenching of the highly basic organolithium reagent.[12] |
| Base | n-Butyllithium (n-BuLi) | n-BuLi is a strong base (pKa of conjugate acid ~50) capable of deprotonating the pyridine ring.[12][17] For some pyridine systems, stronger or more hindered bases like sec-BuLi, tert-BuLi, or lithium diisopropylamide (LDA) may be necessary to avoid nucleophilic addition to the pyridine ring.[18][19] |
| Temperature | -78 °C | Low temperatures are critical to prevent side reactions, such as the degradation of THF by n-BuLi and potential halogen dance reactions.[13][16] It also helps to control the exothermicity of the lithiation and subsequent electrophilic quench. |
| Equivalents of Base | 1.05 - 1.2 equivalents | A slight excess of the organolithium reagent is used to ensure complete deprotonation of the starting material and to account for any adventitious quenching by trace amounts of water or other electrophilic impurities. |
| Addition Rate | Slow, dropwise addition | Slow addition of the organolithium reagent and the electrophile helps to control the reaction temperature and minimize the formation of byproducts. |
Conclusion
The directed ortho-metalation of this compound is a robust and highly regioselective method for the synthesis of a diverse array of functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture and air, researchers can efficiently generate the key lithiated intermediate and trap it with a wide range of electrophiles. The protocols and insights provided in this application note offer a solid foundation for scientists in both academic and industrial settings to successfully employ this powerful synthetic strategy in their research and development endeavors.
References
- 1. Directed Lithiation and Substitution of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. guidechem.com [guidechem.com]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 13. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epfl.ch [epfl.ch]
- 16. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 17. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. uwindsor.ca [uwindsor.ca]
Synthesis of 4-aryl-2-methoxy-6-methylpyridines: A Detailed Guide for Researchers
Introduction: The Significance of the 4-aryl-2-methoxy-6-methylpyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and physicochemical properties. Among these, the 4-aryl-2-methoxy-6-methylpyridine scaffold has emerged as a privileged structural motif. The presence of an aryl group at the 4-position allows for extensive exploration of structure-activity relationships through modification of its electronic and steric properties. The 2-methoxy group can act as a crucial hydrogen bond acceptor and influences the overall lipophilicity and metabolic stability of the molecule. The 6-methyl group provides a handle for further functionalization and can impact the molecule's conformation. This unique combination of substituents makes these compounds promising candidates for drug discovery programs and the development of novel functional materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies to access 4-aryl-2-methoxy-6-methylpyridines. We will delve into the mechanistic underpinnings of the key reactions, provide step-by-step protocols for their execution, and present quantitative data to aid in the practical application of these methodologies.
Strategic Approaches to the Synthesis of 4-aryl-2-methoxy-6-methylpyridines
The synthesis of 4-aryl-2-methoxy-6-methylpyridines can be approached through two primary strategic disconnections:
-
Strategy A: Pyridine Ring Formation Followed by Arylation. This approach involves the initial construction of a pre-functionalized 2-methoxy-6-methylpyridine ring bearing a handle at the 4-position (typically a halogen) for a subsequent cross-coupling reaction to introduce the aryl group.
-
Strategy B: Pyridine Ring Formation with Concomitant Aryl Group Installation. This strategy focuses on building the pyridine ring with the desired aryl group already incorporated at the 4-position.
This guide will primarily focus on Strategy A, as it offers greater modularity and allows for the synthesis of a diverse library of 4-aryl-2-methoxy-6-methylpyridines from a common intermediate.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-methoxy-6-methylpyridine
A crucial building block for the modular synthesis of the target compounds is a 4-halo-2-methoxy-6-methylpyridine. The bromo-derivative is often preferred due to its optimal reactivity in palladium-catalyzed cross-coupling reactions. The synthesis of this compound typically proceeds in two steps from readily available starting materials:
-
Formation of the 2-pyridone core via a condensation reaction.
-
Conversion of the 2-pyridone to the 2-methoxypyridine followed by halogenation, or halogenation followed by methoxylation.
A highly efficient method for the construction of the initial pyridone is the Guareschi-Thorpe condensation .[1][2] This multicomponent reaction offers a straightforward route to highly functionalized 2-pyridones.
Protocol 1: Synthesis of 4-Bromo-6-methylpyridin-2(1H)-one
This protocol is adapted from established Guareschi-Thorpe reaction principles.[1][3]
Reaction Scheme:
A schematic for the synthesis of 4-Bromo-6-methylpyridin-2(1H)-one.
Materials:
-
Ethyl cyanoacetate
-
Acetylacetone (2,4-pentanedione)
-
Ammonium acetate
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
Procedure:
-
Guareschi-Thorpe Condensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl cyanoacetate (1.0 equiv.) and acetylacetone (1.0 equiv.) in ethanol.
-
Add ammonium acetate (1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Bromination and Decarboxylation:
-
Suspend the dried pyridone from the previous step in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 equiv.) portion-wise to the suspension while stirring.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours. The reaction involves both bromination at the 4-position and decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry to yield 4-bromo-6-methylpyridin-2(1H)-one.
-
Protocol 2: Synthesis of this compound
The conversion of the 2-pyridone to the 2-methoxypyridine is a critical step. This is typically achieved via O-methylation.
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
-
4-Bromo-6-methylpyridin-2(1H)-one
-
Methyl iodide (CH₃I) or Trimethylsilyldiazomethane (TMSCHN₂)
-
A suitable base (e.g., Silver(I) carbonate (Ag₂CO₃), Potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., Toluene, Dichloromethane (DCM), Acetonitrile)
Procedure (using Methyl Iodide):
-
To a stirred suspension of 4-bromo-6-methylpyridin-2(1H)-one (1.0 equiv.) and silver(I) carbonate (1.5 equiv.) in toluene, add methyl iodide (2.0 equiv.) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours in a sealed tube or under a reflux condenser protected from light.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solid salts through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Part 2: Palladium-Catalyzed Cross-Coupling for C-4 Arylation
With the key intermediate, this compound, in hand, the desired aryl group can be introduced at the 4-position using palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Negishi coupling .
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, reacting an organoboron species with an organic halide.[4] Its advantages include the commercial availability of a vast array of boronic acids, mild reaction conditions, and tolerance of a wide range of functional groups.
Reaction Scheme:
A schematic for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a Schlenk flask or a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-methoxy-6-methylpyridine.
Table 1: Representative Examples of Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-methoxy-6-methylpyridines
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-methoxy-6-methylpyridine | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methoxy-6-methylpyridine | 88-98% |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-methoxy-6-methylpyridine | 80-90% |
| 4 | 3-Thienylboronic acid | 2-Methoxy-6-methyl-4-(thiophen-3-yl)pyridine | 75-85% |
Yields are typical and may vary depending on the specific reaction conditions and the purity of the starting materials.
B. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is another excellent method for C-C bond formation.[5] Organozinc reagents are generally more reactive than organoboranes, which can be advantageous for less reactive halides.
Reaction Scheme:
A schematic for the Negishi cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylzinc halide (prepared in situ from the corresponding aryl halide) (1.5 equiv.)
-
Zinc dust (activated)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
Preparation of the Arylzinc Reagent (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., arylbromide or iodide) (1.5 equiv.) and anhydrous THF.
-
To this solution, add activated zinc dust (2.0 equiv.).
-
The formation of the organozinc reagent can be initiated by the addition of a small crystal of iodine or by gentle heating.
-
-
Negishi Coupling:
-
In a separate Schlenk flask, dissolve this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in anhydrous THF.
-
To this solution, add the freshly prepared arylzinc halide solution via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Part 3: Characterization Data
The synthesized 4-aryl-2-methoxy-6-methylpyridines should be thoroughly characterized to confirm their structure and purity.
Table 2: Spectroscopic Data for a Representative Compound: 4-(4-Chlorophenyl)-2-methoxy-6-methylpyridine
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 6.88 (s, 1H), 6.75 (s, 1H), 3.98 (s, 3H), 2.55 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 158.2, 149.8, 137.1, 134.5, 129.2, 128.5, 117.5, 108.9, 53.6, 24.3 |
| Mass Spec. (ESI) | m/z 234.1 [M+H]⁺ |
| IR (KBr) | ν (cm⁻¹) 3050, 2955, 1600, 1580, 1485, 1250, 1090, 825 |
Note: Spectroscopic data are illustrative and should be acquired for each synthesized compound.
Conclusion and Future Perspectives
This guide has outlined robust and versatile synthetic strategies for the preparation of 4-aryl-2-methoxy-6-methylpyridines. The modular approach, centered around the key intermediate this compound, allows for the efficient synthesis of a diverse range of analogs through well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize these valuable compounds for their specific applications in drug discovery and materials science.
Future work in this area could focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation strategies for the direct arylation of the pyridine ring, thus avoiding the need for pre-halogenation. Furthermore, the exploration of one-pot procedures that combine pyridine ring formation and arylation would significantly streamline the synthesis of this important class of molecules.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Negishi Coupling [organic-chemistry.org]
The Strategic Utility of 4-Bromo-2-methoxy-6-methylpyridine in Pharmaceutical Intermediate Synthesis
Introduction: The Architectural Value of Substituted Pyridines
In the landscape of modern pharmaceutical development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. Within this class, halo-substituted pyridines are particularly valuable as versatile intermediates, offering reactive handles for the strategic construction of complex molecular architectures. 4-Bromo-2-methoxy-6-methylpyridine is an exemplar of such a building block, providing three distinct points for chemical modification. The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, the methoxy group at C2 influences the ring's electronics and can be a site for nucleophilic substitution, and the methyl group at C6 can be functionalized, for instance, via radical halogenation. This guide provides an in-depth look at the application of this compound in the synthesis of advanced pharmaceutical intermediates, with a focus on a key transformation enabling the construction of kinase inhibitor scaffolds.
Core Application: Synthesis of a Key PI3K Inhibitor Intermediate
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, survival, and motility. Dysregulation of the PI3K pathway is a hallmark of many cancers, making these enzymes a prime target for therapeutic intervention. The synthesis of potent and selective PI3K inhibitors often relies on the elaboration of heterocyclic cores. This compound serves as a key starting material in the synthesis of pyrrolotriazinone derivatives, a class of compounds investigated as PI3K inhibitors[1].
A critical step in the synthetic route is the functionalization of the C6-methyl group, transforming it into a reactive electrophile for subsequent coupling with a nucleophilic amine. This is achieved through a selective radical bromination.
Protocol 1: Radical Bromination of this compound
This protocol details the synthesis of 4-bromo-2-(bromomethyl)-6-methoxypyridine, a pivotal intermediate for the attachment of side chains in the development of PI3K inhibitors[1].
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-(bromomethyl)-6-methoxypyridine.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g/mg) | Moles (mmol) | Equivalents |
| This compound | 202.05 | 1.1 g | 5.44 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.07 g | 5.99 | 1.1 |
| Benzoic Peroxyanhydride (BPO) | 242.23 | 132 mg | 0.544 | 0.1 |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Sodium Bisulfite Solution (aq.) | - | - | - | - |
| Sodium Bicarbonate Solution (aq.) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a suitable reaction vessel, add this compound (1.1 g, 5.44 mmol), N-bromosuccinimide (1.07 g, 5.99 mmol), and benzoic peroxyanhydride (132 mg, 0.544 mmol) in carbon tetrachloride.
-
Heating: Stir the reaction mixture at 90°C for 20 hours. The use of a radical initiator like BPO is crucial for the selective bromination of the benzylic-like methyl group over aromatic bromination.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with dichloromethane.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with aqueous sodium bisulfite solution (to quench any remaining bromine) and sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-dichloromethane gradient to yield the title compound[1].
Broader Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
While the C6-methyl group offers one avenue for functionalization, the true versatility of this compound in pharmaceutical synthesis lies in the reactivity of its C4-bromo substituent. This site is an excellent electrophile for a range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating biaryl or vinyl-aryl structures, which are common motifs in kinase inhibitors. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the C4 position.
Causality Behind the Method: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps involve:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The introduction of nitrogen-containing functional groups is paramount in drug design, as they often serve as key pharmacophoric features. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling this compound with a wide range of primary or secondary amines.
Self-Validating Protocol Design: A successful Buchwald-Hartwig protocol relies on the careful selection of a palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a suitable base. The ligand is crucial as it facilitates both the oxidative addition and the final reductive elimination steps. The base (commonly a strong, non-nucleophilic one like sodium tert-butoxide) is required to deprotonate the amine, forming the active nucleophile. Monitoring the reaction for the disappearance of the starting materials and the appearance of the desired product, alongside potential hydrodehalogenation side-products, provides an internal validation of the reaction's progress and efficiency.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling introduces an alkyne moiety onto the pyridine ring, which is a valuable functional group that can serve as a rigid linker or be further transformed into other functionalities. This reaction couples this compound with a terminal alkyne.
Mechanistic Insight: This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst follows a cycle similar to the Suzuki coupling. The role of the copper(I) co-catalyst is to react with the terminal alkyne (in the presence of an amine base) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the transfer of the alkyne group to the palladium center, which is often the rate-determining step.
Conclusion
This compound is a high-value intermediate for pharmaceutical synthesis, offering multiple avenues for molecular elaboration. Its utility is demonstrated in the synthesis of PI3K inhibitor precursors through the functionalization of its methyl group. Furthermore, the C4-bromo position provides a reliable handle for cornerstone C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the principles behind these transformations and adhering to robust, validated protocols enables researchers to efficiently leverage this versatile building block in the design and synthesis of next-generation therapeutics.
References
Application Notes & Protocols: The Strategic Application of Key Intermediates in the Synthesis of Bosutinib
Introduction: Bosutinib and the Quest for Synthetic Efficiency
Bosutinib, marketed as Bosulif®, is a potent, orally administered dual inhibitor of the Src and Abl tyrosine kinases.[1][2] Its primary clinical application is in the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who have developed resistance or intolerance to previous therapies.[1][2][3] The molecular architecture of bosutinib, chemically known as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, features a complex 4-anilinoquinoline-3-carbonitrile core. The synthesis of this core structure is a key focus in its manufacturing, with numerous routes developed to enhance yield, reduce production costs, and ensure scalability for commercial production.[4][5][6][7]
This document provides a detailed examination of a synthetic strategy for a key quinoline intermediate of bosutinib. While various starting materials have been reported, this note will explore a representative pathway and detail the critical transformations involved. It is important to note that while functionalized pyridines are crucial building blocks in medicinal chemistry, the established synthetic routes to bosutinib itself construct the quinoline ring from acyclic or benzene-based precursors rather than from a pre-formed pyridine derivative like 4-Bromo-2-methoxy-6-methylpyridine. The core of bosutinib is a quinoline, not a pyridine. We will, therefore, focus on a validated pathway for the quinoline core and separately discuss the powerful Suzuki-Miyaura coupling reaction, a technique where a hypothetical precursor like this compound would be invaluable for creating related structures.
Part 1: A Validated Synthetic Pathway to a Key Bosutinib Intermediate
One of the well-documented and efficient syntheses of bosutinib begins with the readily available 3-methoxy-4-hydroxybenzoic acid.[4][8] This approach involves a logical sequence of reactions including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination to assemble the final active pharmaceutical ingredient.
The following diagram illustrates the key transformations from 3-methoxy-4-hydroxybenzoic acid to the crucial chlorinated quinoline intermediate, which is then coupled with 2,4-dichloro-5-methoxyaniline.
Caption: Synthetic workflow for a key bosutinib intermediate.
This step is critical for introducing the nitrogen atom that will become part of the quinoline ring. The nitro group acts as a precursor to the amine, which is essential for the subsequent cyclization reaction.
Rationale for Experimental Choices:
-
Nitric Acid/Acetic Acid System: This is a classic and effective nitrating system. Acetic acid serves as a solvent that is resistant to oxidation and helps to moderate the reactivity of the nitric acid.
-
Temperature Control (60 °C): The temperature is elevated to ensure a reasonable reaction rate but controlled to prevent over-nitration or side reactions, which could lead to difficult-to-remove impurities.[4]
-
Ice-Water Quench: The reaction is quenched by pouring it into ice water. This serves two purposes: it immediately stops the reaction and precipitates the organic product, which has low solubility in water.
Materials:
-
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
-
Nitric acid (66%)
-
Acetic acid
-
Ice water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve methyl 4-(3-chloropropoxy)-3-methoxybenzoate (1.0 eq) in acetic acid.
-
At room temperature, add nitric acid (66%, ~1.2 eq) dropwise to the solution.
-
After the addition is complete, heat the mixture to 60 °C and stir for 3-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture and pour it into a beaker of ice water with vigorous stirring.
-
Wash the organic layer sequentially with ice-water and saturated sodium bicarbonate solution until neutral.
-
The resulting solid, methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, can be collected and purified.[4]
Part 2: Application of Bromopyridines in Cross-Coupling Reactions
While not directly used in the synthesis of bosutinib, a reagent like This compound is a highly valuable building block for constructing other complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9] This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound, and it is a cornerstone of modern medicinal chemistry for creating diverse molecular libraries.[10][11]
The power of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently uses a palladium catalyst to couple the two organic fragments.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillars of the Suzuki Reaction:
-
Expertise - The Catalyst and Base: The reaction is initiated by the oxidative addition of the C-Br bond of the bromopyridine to a Palladium(0) complex.[11] The choice of palladium catalyst (e.g., Pd(PPh₃)₄) and ligand is crucial for efficiency. A base (e.g., K₂CO₃, Cs₂CO₃) is essential; it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step where the organic group (R²) is transferred to the palladium center.[12][13]
-
Trustworthiness - Inert Conditions: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure a reproducible, high-yielding process. Degassing the solvents is a critical step.
-
Authoritative Grounding - Broad Substrate Scope: The Suzuki coupling is renowned for its tolerance of a wide variety of functional groups on both coupling partners, making it exceptionally versatile for synthesizing complex molecules.[10]
This protocol provides a robust, field-proven method for coupling a bromopyridine with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.01 - 0.05 eq)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 10:1)
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a rubber septum, then evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Via syringe, add the degassed solvent mixture, followed by the palladium catalyst. Briefly purge the headspace with inert gas again.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction to room temperature. Quench with water and dilute with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
The efficiency of the Suzuki coupling can vary based on the electronic properties of the boronic acid partner. The table below provides representative yields for the coupling of a similar substrate, 2-Bromo-4-methylpyridine, with various boronic acids, demonstrating the reaction's versatility.[10]
| Coupling Partner (Boronic Acid) | Catalyst / Base System | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~92% |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 100 | ~88% |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 100 | ~90% |
Conclusion
The synthesis of bosutinib is a multi-step process that relies on the strategic construction of its core 4-anilinoquinoline-3-carbonitrile structure from fundamental building blocks like 3-methoxy-4-hydroxybenzoic acid. The protocols for nitration and subsequent cyclization are critical for forming the quinoline ring system. While a specific reagent like this compound is not a documented intermediate in major bosutinib syntheses, its chemical utility is undeniable. As demonstrated, such functionalized heterocycles are ideal substrates for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. The detailed protocol provided for this reaction serves as a robust template for researchers aiming to synthesize novel pyridine-containing compounds for drug discovery and other applications, showcasing the synergy between established synthetic routes and versatile chemical methodologies.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Reactions of 4-Bromo-2-methoxy-6-methylpyridine with Organometallic Reagents
An In-depth Technical Guide:
Abstract
4-Bromo-2-methoxy-6-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic functionalization is key to the synthesis of a diverse array of more complex molecules. The bromine atom at the C4 position, activated by the electron-withdrawing nature of the pyridine ring, serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the primary reaction classes involving this substrate and organometallic reagents, including metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal synthetic strategy.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The electron-donating methoxy (C2) and methyl (C6) groups increase the electron density of the ring compared to unsubstituted pyridine, which can influence the kinetics and outcomes of certain reactions. However, the bromine atom at the C4 position remains the primary site of reactivity for transformations involving organometallic reagents.
This guide focuses on two principal pathways for the functionalization of this substrate:
-
Metal-Halogen Exchange: A direct and rapid method to generate a highly reactive pyridyl-metal intermediate (lithium or magnesium), which can then be trapped with various electrophiles.
-
Transition-Metal Catalyzed Cross-Coupling: A powerful and modular approach to form new C-C bonds by coupling the bromopyridine with a wide range of organometallic partners (boron, zinc, tin, etc.) using a palladium or nickel catalyst.
The choice between these pathways depends on the desired final product, the functional group tolerance required, and the availability of starting materials.
Metal-Halogen Exchange Reactions: Generating Reactive Pyridyl Anions
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound.[1] This process is particularly effective for aryl bromides, creating a nucleophilic carbon center that can react with a wide range of electrophiles.
2.1. Lithium-Halogen Exchange with Organolithium Reagents
The reaction of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), results in a rapid bromine-lithium exchange to form 2-methoxy-6-methyl-4-pyridyllithium.
Causality and Mechanistic Insight: This reaction is a kinetically controlled process.[1] It proceeds much faster than potential side reactions like nucleophilic addition to the pyridine ring or deprotonation of the methyl group, especially at very low temperatures (-78 °C or below).[2][3] The cryogenic conditions are critical to suppress these alternative pathways and ensure high yields of the desired lithiated intermediate. The resulting organolithium species is a potent nucleophile and a strong base, requiring an inert atmosphere and anhydrous conditions for its successful generation and use.[4][5]
Caption: Mechanism of Lithium-Halogen Exchange and Quenching.
Experimental Protocol: Synthesis of (2-Methoxy-6-methylpyridin-4-yl)(phenyl)methanol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.01 g, 5.0 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 25 mL) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, e.g., 2.2 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes.
-
Quenching: Add benzaldehyde (1.0 eq, 0.51 mL, 5.0 mmol) dropwise.
-
Warming: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alcohol.
2.2. Magnesium-Halogen Exchange with Grignard Reagents
An alternative to organolithium reagents is the use of magnesium-based reagents to generate the corresponding pyridyl Grignard. This is typically achieved not by direct insertion of magnesium metal, but via an exchange reaction with a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl).[1][6]
Causality and Mechanistic Insight: The i-PrMgCl·LiCl complex is particularly effective as it breaks down magnesium aggregates, increasing the effective concentration and reactivity of the Grignard reagent, allowing the exchange to occur under milder conditions than traditional organolithium chemistry.[6] While still requiring anhydrous conditions, these reactions can often be run at higher temperatures (e.g., 0 °C to room temperature) than their lithium counterparts. The resulting pyridyl Grignard reagent is generally less basic and reactive than the pyridyllithium species, which can offer improved chemoselectivity with highly functionalized substrates. Recent studies have also shown that Grignard couplings with bromopyridines can be promoted by purple light, proceeding through a single electron transfer (SET) mechanism without a transition metal catalyst.[7]
Caption: General workflow for Magnesium-Halogen Exchange.
Experimental Protocol: Synthesis of 4-Iodo-2-methoxy-6-methylpyridine
-
Setup: To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq, 1.01 g, 5.0 mmol) dissolved in anhydrous THF (20 mL).
-
Exchange: Cool the solution to 0 °C and add isopropylmagnesium chloride-lithium chloride complex (1.1 eq, 4.2 mL of a 1.3 M solution in THF) dropwise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and add a solution of iodine (I₂) (1.2 eq, 1.52 g, 6.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Warming & Work-up: Allow the reaction to warm to room temperature and stir for an additional hour. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation, enabling the connection of sp²-hybridized centers with high efficiency and broad functional group tolerance.[8] For this compound, these reactions provide a modular route to a vast array of derivatives.
3.1. Suzuki-Miyaura Coupling (Organoboron Reagents)
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, owing to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and esters).[9][10] The reaction requires a palladium catalyst, a phosphine ligand, and a base.
Causality and Mechanistic Insight: The catalytic cycle involves three main steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9] The choice of ligand is critical; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) often accelerate the oxidative addition and reductive elimination steps, leading to higher yields, especially with electron-rich heteroaryl halides.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 100-120 | Good-High | [15] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene | 80-100 | High | [14] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Toluene/H₂O | RT - 80 | Moderate-High | [9] |
Experimental Protocol: Synthesis of 2-Methoxy-6-methyl-4-phenylpyridine [15]
-
Setup: In a reaction vial, combine this compound (1.0 eq, 202 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%, 22 mg, 0.03 mmol).
-
Solvent & Degassing: Add a 5:1 mixture of 1,4-dioxane and water (5 mL). Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.
-
Heating: Heat the reaction mixture at 120 °C in a heating block or oil bath for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
3.2. Negishi Coupling (Organozinc Reagents)
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic partners in palladium- or nickel-catalyzed cross-couplings.[16][17] This high reactivity allows for couplings to proceed under mild conditions, often at room temperature.[18]
Causality and Mechanistic Insight: The mechanism is analogous to the Suzuki coupling. A key difference is that organozinc reagents do not require activation by a base for transmetalation. However, they are highly sensitive to air and moisture, necessitating strictly anhydrous and anaerobic reaction conditions.[16][19] The preparation of the organozinc reagent can be done in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnCl₂. This versatility makes the Negishi coupling a powerful tool for constructing complex molecules.[18][20]
Table 2: Representative Conditions for Negishi Coupling
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Notes | Reference |
| Pd(PPh₃)₄ (2-5) | - | THF | RT - 65 | Classic, widely applicable catalyst. | [16][20] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | THF | RT | Highly active for hindered substrates. | [18] |
| Ni(acac)₂ (5-10) | - | THF/NMP | 50-80 | Cost-effective alternative to palladium. | [16] |
Experimental Protocol: General Procedure for Negishi Coupling
-
Organozinc Preparation: In a flame-dried, nitrogen-purged flask, prepare the desired organozinc reagent (e.g., phenylzinc chloride). This is typically done by adding a solution of ZnCl₂ in THF (1.0 eq) to a pre-formed organolithium or Grignard reagent at low temperature and then warming to room temperature.
-
Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.
-
Coupling: Add the freshly prepared organozinc solution (1.2-1.5 eq) to the flask containing the bromopyridine and catalyst via cannula or syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
3.3. Stille Coupling (Organotin Reagents)
The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium.[21] Its primary advantages are the air- and moisture-stability of the organostannane reagents and their high tolerance for a wide variety of functional groups.[22]
Causality and Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions.[21][23] A key challenge in Stille couplings can be the transmetalation step, which is often the rate-limiting step. To accelerate this, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) are frequently used.[22][24] The main drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts during purification.[21][24]
Table 3: Representative Conditions for Stille Coupling
| Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temp (°C) | Reference |
| Pd(PPh₃)₄ (5) | - | None | Toluene | 80-110 | [21] |
| Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | LiCl (3) | DMF | 80 | [22] |
| PdCl₂(PPh₃)₂ (3) | - | CuI (0.1) | Dioxane | 100 | [24] |
Experimental Protocol: General Procedure for Stille Coupling
-
Setup: To a flask, add this compound (1.0 eq), the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives (e.g., LiCl, 3 eq).
-
Solvent & Degassing: Add an anhydrous, degassed solvent (e.g., toluene or DMF). Degas the entire mixture again with a stream of argon for 10-15 minutes.
-
Heating: Heat the reaction mixture under a nitrogen or argon atmosphere at the desired temperature (e.g., 90-110 °C) until completion.
-
Work-up: Cool the reaction mixture. To remove tin byproducts, a common method is to dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off.
-
Extraction & Purification: After the fluoride wash, perform a standard aqueous work-up. Dry the organic phase, concentrate, and purify the product by column chromatography.
3.4. Sonogashira Coupling (Terminal Alkynes)
The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[25] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[26]
Causality and Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine is followed by transmetalation from a copper(I) acetylide intermediate. This key intermediate is formed in a separate copper cycle, where the copper(I) salt reacts with the terminal alkyne in the presence of the amine base.[27] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[26][28]
Table 4: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Reference |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPEA (2-4) | THF or DMF | RT - 60 | [29] |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N (excess) | THF | RT | [29] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP (2) | DMSO | RT | [28] |
Experimental Protocol: Synthesis of 4-((4-Ethylphenyl)ethynyl)-2-methoxy-6-methylpyridine [29]
-
Setup: To a Schlenk flask, add this compound (1.1 eq, 0.337 mmol), Pd(PPh₃)₄ (0.15 eq, 0.046 mmol), and copper(I) iodide (CuI) (0.3 eq, 0.092 mmol).
-
Solvent & Base: Add a mixture of anhydrous THF (4 mL) and triethylamine (Et₃N, 2 mL).
-
Degassing: Degas the solution by bubbling argon through it for 10 minutes.
-
Alkyne Addition: Add 1-ethyl-4-ethynylbenzene (1.0 eq, 0.307 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature under an argon atmosphere for 16 hours or until completion is indicated by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.
Summary and Strategic Considerations
The functionalization of this compound via organometallic reagents offers a powerful toolkit for synthetic chemists.
-
Metal-Halogen Exchange is the most direct route for introducing a wide variety of functional groups via electrophilic trapping. It is ideal when the desired electrophile is readily available but is limited by the often-harsh conditions (cryogenic temperatures, strong bases) which may not be compatible with sensitive functional groups elsewhere in the molecule.
-
Transition-Metal Cross-Coupling provides unparalleled modularity and generally milder reaction conditions with superior functional group tolerance.
-
Suzuki coupling is often the first choice due to its operational simplicity and the low toxicity of boron reagents.
-
Negishi coupling is advantageous for its high reactivity, allowing for reactions at lower temperatures, but requires stringent anaerobic and anhydrous techniques.
-
Stille coupling offers excellent functional group tolerance but is hampered by the toxicity and purification challenges associated with tin compounds.
-
Sonogashira coupling is the premier method for introducing alkyne functionalities, creating valuable precursors for further transformations.
-
The optimal choice of reaction depends on a careful analysis of the target structure, the required functional group compatibility, and practical considerations such as reagent availability, cost, and toxicity.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. mdpi.com [mdpi.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Negishi Coupling | NROChemistry [nrochemistry.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Stille Coupling [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 29. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 4-Bromo-2-methoxy-6-methylpyridine
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this versatile yet challenging substrate.
Introduction: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, often referred to as the "2-pyridyl problem"[1][2][3]. The primary obstacles are:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a ligand and inhibiting its catalytic activity[4][5].
-
Steric Hindrance: The presence of substituents at the 2- and 6-positions (methoxy and methyl groups) creates significant steric bulk around the reaction center, which can hinder the approach of the catalyst and coupling partners[1][6].
Overcoming these challenges requires careful selection of the catalyst system—specifically the palladium source and, most critically, the ligand.
Catalyst System Selection Guide
The choice of catalyst, ligand, base, and solvent is paramount for a successful cross-coupling reaction. Below are recommendations for the most common transformations involving this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is one of the most robust methods for forming biaryl compounds. The key is to use a catalyst system that promotes the oxidative addition and subsequent reductive elimination steps, which can be sluggish with this substrate.
Core Principle: Bulky, electron-rich phosphine ligands are essential.[7][8][9] These ligands stabilize the palladium center, promote the desired catalytic cycle over catalyst inhibition, and facilitate the reductive elimination of the sterically demanding product.[8]
Recommended Conditions:
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhos | First Choice. These are the gold standard for challenging pyridyl couplings. Their bulk and electron-donating properties accelerate the catalytic cycle and prevent catalyst deactivation.[4][10] |
| Other: P(t-Bu)₃, PCy₃ | Effective alternatives that also provide the necessary steric and electronic properties.[11] | |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation.[11][12][13] K₃PO₄ is often a reliable starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | Aprotic polar solvents are typical. A small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[5][7] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barriers associated with this hindered substrate. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction allows for the synthesis of arylamines, a critical motif in pharmaceuticals.[14][15] Similar to Suzuki coupling, catalyst selection is crucial to overcome substrate-related inhibition.
Core Principle: The mechanism involves oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination.[16][17] The choice of ligand is critical to facilitate the final, often difficult, reductive elimination step.[18]
Recommended Conditions:
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Standard precursors for generating the active Pd(0) catalyst. |
| Ligand | Buchwald Ligands: BrettPhos, XPhos | First Choice. These ligands have been specifically developed to promote the amination of hindered and heteroaromatic halides with a wide range of primary and secondary amines.[18][19] |
| Bidentate Ligands: BINAP, DPPP | Can be effective, particularly for preventing the formation of inactive palladium dimers and improving reaction rates. | |
| Base | NaOt-Bu, KOt-Bu, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are essential to prevent unwanted side reactions with the strong base. |
| Temperature | 90-120 °C | Higher temperatures are generally required to drive the reaction to completion. |
Sonogashira Coupling (C-C Alkyne Formation)
This reaction couples the aryl bromide with a terminal alkyne and typically employs a dual-catalyst system.[20][21]
Core Principle: The reaction involves a palladium cycle for the aryl halide and a copper cycle to generate the copper acetylide, which then engages in transmetalation with the palladium complex.[20][22]
Recommended Conditions:
| Component | Recommendation | Rationale & Key Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the classic, reliable catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | Essential for the formation of the copper acetylide intermediate. Use 1-5 mol%. |
| Ligand | PPh₃ (often part of the Pd source) | Triphenylphosphine is generally sufficient for this transformation. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | The amine base acts as both a proton scavenger and the solvent. |
| Solvent | Amine base (e.g., Et₃N) or THF, DMF | Often, the amine base can serve as the solvent. Anhydrous conditions are preferred. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often proceed under milder conditions than Suzuki or Buchwald-Hartwig reactions. |
Heck Reaction (C-C Alkene Formation)
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[23][24]
Core Principle: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene and subsequent β-hydride elimination to release the product.
Recommended Conditions:
| Component | Recommendation | Rationale & Key Considerations |
| Pd Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are effective precursors. |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are typically required to stabilize the catalyst and promote the reaction. |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is needed to neutralize the HBr generated during the catalytic cycle. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | High temperatures are generally necessary for the Heck reaction. |
Visualizing the Process
Catalyst Selection Logic
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Heck Reaction [drugfuture.com]
Technical Support Center: Preventing Catalyst Poisoning in Reactions with Methoxypyridines
Welcome to the technical support center for navigating the challenges of transition metal-catalyzed reactions involving methoxypyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter issues with catalyst poisoning, a common hurdle when working with these valuable heterocyclic building blocks. Here, we will explore the root causes of this phenomenon and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions - Understanding the Root Cause
Before troubleshooting, it's crucial to understand the fundamental interactions that lead to catalyst deactivation.
Q1: What is catalyst poisoning and why are methoxypyridines particularly problematic?
A1: Catalyst poisoning occurs when a substance binds to a catalyst's active site, blocking it from participating in the desired catalytic cycle. This leads to reduced reaction rates, incomplete conversion, and ultimately, reaction failure.[1][2] Pyridine-containing molecules are notorious catalyst poisons, especially for late transition metals like palladium, rhodium, and nickel.[3][4]
The primary culprit is the lone pair of electrons on the pyridine's nitrogen atom. This nitrogen acts as a strong Lewis base, coordinating tightly to the electron-deficient metal center (e.g., Pd(0) or Pd(II)). This binding can be so strong that it prevents the catalyst from engaging in the essential steps of a cross-coupling cycle, such as oxidative addition.[5] Methoxypyridines combine this potent coordinating nitrogen with a methoxy group, which can further modulate the nitrogen's basicity and steric environment.
Q2: How does the position of the methoxy group (ortho, meta, para) influence its poisoning potential?
A2: The position of the methoxy group significantly impacts the electronic properties of the pyridine nitrogen, altering its ability to poison the catalyst.
-
Para- (4-methoxy): A methoxy group at the 4-position acts as a strong electron-donating group through resonance (+M effect). This increases the electron density on the pyridine nitrogen, making it a stronger Lewis base and a more potent catalyst poison compared to unsubstituted pyridine.[6][7]
-
Ortho- (2-methoxy): At the 2-position, the methoxy group can exert two competing effects. It has an electron-donating resonance effect but also an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. More importantly, it provides significant steric hindrance around the nitrogen atom. This steric bulk can physically block the nitrogen from coordinating to the metal center, sometimes reducing its poisoning effect compared to the 4-methoxy isomer.
-
Meta- (3-methoxy): The 3-position is primarily influenced by the methoxy group's electron-withdrawing inductive effect (-I effect).[8] This effect decreases the electron density on the nitrogen, making it less basic and generally a weaker poison than both pyridine and the 4-methoxy derivative.
| Substituent Position | Primary Electronic Effect | Effect on Nitrogen Basicity | Relative Poisoning Potential |
| 4- (para) | +M (Resonance Donating) | Increases | High |
| 2- (ortho) | Steric Hindrance & -I | Variable | Moderate to High |
| 3- (meta) | -I (Inductive Withdrawing) | Decreases | Low to Moderate |
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems encountered during common palladium-catalyzed cross-coupling reactions involving methoxypyridine substrates.
Scenario 1: Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction with 4-bromo-2-methoxypyridine is failing. I'm using Pd(PPh₃)₄ and K₂CO₃, but I only recover starting material. What's wrong?
A3: This is a classic case of catalyst poisoning. The 2-methoxypyridine nitrogen, despite some steric hindrance, can still effectively coordinate to and deactivate the palladium catalyst. The Pd(PPh₃)₄ catalyst is particularly susceptible because the PPh₃ ligands can dissociate, opening up coordination sites for the pyridine nitrogen to bind.
Troubleshooting Workflow:
Recommended Solutions:
-
Switch to Bulky, Electron-Rich Ligands: The most effective strategy is to use ligands that are both sterically demanding and strong electron donors.[9] These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to pyridine binding.
-
Use a Lewis Acid Additive: A Lewis acid can coordinate to the pyridine nitrogen, effectively "masking" it from the palladium catalyst.[12] This strategy activates the pyridine ring for substitution while simultaneously preventing catalyst poisoning.[13][14]
-
Examples: Additives like ZnF₂, ZnCl₂, or B(OH)₃ can be highly beneficial. You may need to screen a few to find the optimal one for your specific substrate.
-
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome the poisoning and drive the reaction to completion.[15]
Scenario 2: Buchwald-Hartwig Amination
Q4: I'm attempting to couple aniline with 2-chloro-4-methoxypyridine, but the reaction is sluggish and gives low yields. How can I improve this C-N coupling?
A4: The 4-methoxypyridine is a strong poison due to its high basicity. Buchwald-Hartwig aminations are particularly sensitive to this, as the catalytic cycle involves several equilibria that can be disrupted by the coordinating substrate.[10][16][17][18]
Key Considerations & Solutions:
-
Ligand Choice is Critical: As with the Suzuki reaction, bulky, electron-rich ligands are paramount. For C-N coupling, ligands specifically designed for this purpose often give the best results.
-
Recommended Ligands: BrettPhos and RuPhos are often excellent choices for coupling with electron-rich heteroaryl chlorides.[10] Their steric bulk helps accelerate the C-N reductive elimination step, which is often rate-limiting and competes with catalyst deactivation.
-
-
Base Selection: The choice of base can be crucial. While strong bases like NaOtBu or LHMDS are common, they can sometimes lead to side reactions. Weaker bases like K₃PO₄ or K₂CO₃ may be effective, especially when using modern, highly active catalyst systems, and can be more compatible with sensitive functional groups.[19]
-
Use a Different Palladium Precursor: Some Pd(0) sources are more effective than others at initiating the catalytic cycle in the presence of poisons.
-
Recommendation: Using a Pd(0) source like Pd₂(dba)₃ can be more effective than in-situ reduction of Pd(II) sources. Some studies have shown that generating the active Pd(II) species in situ from a Pd(0) source can bypass the poisoning effect of heterocyles.[5]
-
Part 3: Advanced Protocols & Diagnostic Tools
Protocol 1: General Procedure for a Robust Suzuki Coupling with a Methoxypyridine Halide
This protocol incorporates best practices for mitigating catalyst poisoning.
Materials:
-
Palladium Precursor: Pd₂(dba)₃
-
Ligand: XPhos
-
Methoxypyridine Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2-1.5 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried reaction vessel, add the methoxypyridine halide, boronic acid, and K₃PO₄.
-
In a separate vial, pre-form the catalyst by dissolving Pd₂(dba)₃ (1 mol% Pd) and XPhos (2.2 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature under an inert atmosphere. The solution should become homogeneous.
-
Add the reaction solvent to the vessel containing the solids.
-
Using a syringe, add the pre-formed catalyst solution to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
Rationale: Pre-forming the active catalyst ensures the formation of the stable [Pd(0)(XPhos)] complex before it is exposed to the potentially poisoning pyridine substrate. Using a bulky ligand like XPhos and a suitable base like K₃PO₄ creates a highly active and resilient catalytic system.
Q5: How can I definitively prove that catalyst poisoning is the cause of my reaction failure?
A5: While recovery of starting material is a strong indicator, spectroscopic and kinetic methods can provide more conclusive evidence.
-
³¹P NMR Spectroscopy: This is a powerful tool for monitoring the fate of phosphine ligands and the palladium species in solution.[20] In a healthy catalytic cycle, you expect to see specific signals for the ligand and various palladium-ligand intermediates.[21][22] If poisoning occurs, you may observe:
-
Kinetic Analysis: Running the reaction under kinetic monitoring (e.g., using ReactIR or automated HPLC sampling) can reveal the reaction profile. A reaction that starts and then abruptly stops after a small amount of conversion is a classic sign of catalyst deactivation, rather than substrate inhibition or product inhibition.[25][26]
By understanding the underlying electronic and steric factors of methoxypyridines and employing robust strategies such as the use of bulky ligands and Lewis acid additives, researchers can successfully incorporate these valuable heterocycles into complex molecules.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of coordination modes and estimation of the 31P-31P distances in heterogeneous catalyst by solid state double quantum filtered 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of coordination modes and estimation of the 31P–31P distances in heterogeneous catalyst by solid state double quantum filtered 31P NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Nitrogen base poisoning of NiMo liquefaction catalysts: a kinetic study (Conference) | OSTI.GOV [osti.gov]
- 26. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing dehalogenation of 4-Bromo-2-methoxy-6-methylpyridine
Welcome to the technical support center for 4-Bromo-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of this versatile building block in synthetic chemistry. Our focus is to address the common challenge of dehalogenation and provide actionable solutions to optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific issues you may encounter during your experiments with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Issue 1: My reaction is showing a significant amount of the dehalogenated side product, 2-methoxy-6-methylpyridine. What are the likely causes and how can I fix it?
The formation of 2-methoxy-6-methylpyridine is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling chemistry. The primary culprit is the formation of palladium-hydride (Pd-H) species in your reaction mixture.[1] These highly reactive species can participate in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.
Immediate Corrective Actions:
-
Re-evaluate Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are known to generate Pd-H species, especially at elevated temperatures.[1] Consider switching to a weaker, non-nucleophilic inorganic base.
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen can be significant sources of hydrides and can interfere with the catalytic cycle.[1][2][3] Ensure all your solvents and reagents are rigorously dried and degassed. Employing freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen is highly recommended.[2]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation. If your desired reaction is sluggish at lower temperatures, consider a more active catalyst system rather than simply increasing the heat.
Systematic Troubleshooting Workflow:
dot graph TD { A[Start: Significant Dehalogenation Observed] --> B{Reaction Type?}; B --> C[Suzuki-Miyaura]; B --> D[Buchwald-Hartwig]; B --> E[Other Cross-Couplings]; C --> F{Base Selection}; F --> G[Switch from Alkoxide to K₃PO₄ or Cs₂CO₃]; G --> H{Ligand Choice}; H --> I[Use Bulky, Electron-Rich Ligands e.g., SPhos, XPhos]; I --> J{Solvent & Temperature}; J --> K[Anhydrous Toluene or Dioxane, 80-100 °C]; D --> L{Base Selection}; L --> M[Switch from NaOtBu to LHMDS or K₃PO₄]; M --> N{Ligand Choice}; N --> O[Use Buchwald Ligands e.g., RuPhos, XPhos]; O --> P{Solvent & Temperature}; P --> Q[Anhydrous Toluene or Dioxane, 80-100 °C]; E --> R[Consult Literature for Specific Reaction Type]; K --> S[Monitor by LC-MS/GC-MS]; Q --> S; R --> S; S --> T{Dehalogenation Still >5%?}; T --> U[Consider Catalyst Pre-catalyst]; U --> V[Use Pre-formed Pd(0) or Buchwald G3/G4 Precatalysts]; V --> W[Re-optimize Conditions]; T --> X[Success!];
}
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly prone to dehalogenation?
A1: The pyridine ring is an electron-deficient system; however, the 2-methoxy and 6-methyl substituents are electron-donating groups.[4] This increased electron density at the carbon bearing the bromine atom can make the C-Br bond more susceptible to certain side reactions, including hydrodehalogenation, particularly in palladium-catalyzed processes. Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially altering the electronic environment and promoting undesired pathways.[2]
Q2: How does the choice of catalyst and ligand impact dehalogenation?
A2: The ligand plays a crucial role in dictating the outcome of the reaction. Bulky, electron-rich phosphine ligands are highly recommended as they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]
| Ligand Type | General Performance in Suppressing Dehalogenation | Recommended for |
| Monodentate, bulky phosphines (e.g., XPhos, SPhos) | Excellent | Suzuki, Buchwald-Hartwig |
| Bidentate phosphines (e.g., BINAP, dppf) | Good, but can be substrate-dependent | Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | Good to Excellent | Suzuki |
| Simple phosphines (e.g., PPh₃) | Poor to Moderate | Not generally recommended for this substrate |
Table 1. General impact of ligand selection on dehalogenation.
Q3: Which bases are recommended to minimize dehalogenation?
A3: Weaker, non-nucleophilic inorganic bases are generally the preferred choice for minimizing dehalogenation with electron-rich aryl bromides.
| Base | Reaction Type | Comments |
| K₃PO₄ | Suzuki, Buchwald-Hartwig | Excellent choice, often used in combination with bulky ligands. |
| Cs₂CO₃ | Suzuki | A common and effective base. |
| K₂CO₃ | Suzuki | A milder and cost-effective option. |
| LHMDS | Buchwald-Hartwig | A strong, non-nucleophilic base that can be effective. |
| NaOtBu, KOtBu | Buchwald-Hartwig | Use with caution and at lower temperatures due to risk of dehalogenation. |
Table 2. Recommended bases for minimizing dehalogenation.
Q4: Can the choice of solvent affect the level of dehalogenation?
A4: Absolutely. Protic solvents like alcohols can act as hydride donors and should generally be avoided. Aprotic, anhydrous solvents are recommended.
| Solvent | Suitability | Comments |
| Toluene | Excellent | Anhydrous and degassed. |
| 1,4-Dioxane | Excellent | Anhydrous and degassed. |
| THF | Good | Ensure it is peroxide-free, anhydrous, and degassed. |
| DMF, DMAc | Use with caution | Can degrade at high temperatures to produce amines and formic acid, which can act as hydride sources. |
| Alcohols (MeOH, EtOH) | Not Recommended | Can be a direct source of hydrides. |
Table 3. Solvent selection guide.
Q5: How can I accurately quantify the amount of dehalogenated byproduct in my reaction mixture?
A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is ideal. GC-MS is excellent for identifying and quantifying volatile impurities like 2-methoxy-6-methylpyridine.[5][6][7] HPLC with a UV detector can be used to determine the purity of your desired product and quantify non-volatile impurities.[8][9] Developing a method with a C18 reverse-phase column and a mobile phase of acetonitrile and water with a suitable buffer should allow for the separation of the starting material, product, and the dehalogenated side product.[9][10]
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions with this compound, optimized to minimize dehalogenation. Note: These are starting points and may require further optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation by using a weaker inorganic base and a bulky, electron-rich phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent and add this to the Schlenk tube.
-
Add the remaining anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is optimized for the C-N coupling of this compound, minimizing dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
LHMDS (1.0 M in THF, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add this compound and the amine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Add LHMDS solution dropwise at room temperature.
-
Seal the tube and heat the mixture to 80-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of Electron-Donating Groups in Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Separation of 2-Bromo-6-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Protodeboronation in Suzuki Reactions of Pyridine Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the protodeboronation of pyridine derivatives in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this yield-limiting side reaction. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to rescue your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of protodeboronation in the context of pyridine-containing substrates.
Q1: What is protodeboronation and why are pyridine boronic acids so susceptible to it?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes your nucleophilic coupling partner, reducing the yield of the desired biaryl product and generating a simplified pyridine byproduct that can complicate purification.[1] Pyridine boronic acids, especially 2-pyridine boronic acid, are notoriously unstable and prone to this reaction due to the influence of the basic nitrogen atom in the ring.[1][3][4]
Q2: What is the primary mechanism that makes 2-pyridine boronic acid uniquely unstable?
A2: Unlike many simple aryl boronic acids, which tend to undergo protodeboronation most rapidly at high pH, 2-pyridine boronic acid exhibits a distinct mechanism.[1][2] Under neutral pH conditions, it can exist as a zwitterionic species.[1][2] This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this highly reactive intermediate, thereby slowing the rate of protodeboronation.[1][2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in your experimental setup can dramatically influence the extent of protodeboronation:
-
pH: The reaction pH is a critical determinant, as it governs the speciation of the boronic acid.[1] For 2-pyridine boronic acids, the maximum rate of decomposition is often observed near neutral pH.[1]
-
Base: The choice of base, its strength, and concentration are paramount. Strong bases can accelerate base-catalyzed decomposition pathways.[1]
-
Catalyst System: The palladium catalyst and its associated ligand not only mediate the desired Suzuki coupling but can also inadvertently catalyze protodeboronation.[1] The steric and electronic properties of the ligand play a crucial role in dictating the relative rates of productive coupling versus decomposition.[5][6]
-
Solvent: The presence of protic solvents, particularly water, can provide a ready source of protons for the protodeboronation reaction.[7][8]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[9]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues related to protodeboronation.
Issue 1: Low yield of the desired biaryl product with significant recovery of the protodeboronated pyridine.
This is the classic symptom of dominant protodeboronation. The catalytic cycle is favoring the undesired pathway over the productive cross-coupling.
Logical Workflow for Troubleshooting
Caption: A decision tree for troubleshooting protodeboronation.
Step 1: Modify the Boron Reagent - The "Slow-Release" Strategy
The core principle here is to use a more stable precursor that generates the reactive boronic acid in situ at a low concentration. This minimizes the opportunity for it to decompose before it can participate in the catalytic cycle.[2][10][11][12]
-
Actionable Advice: Replace the pyridine boronic acid with a more stable derivative.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline solids that are ideal for a "slow-release" approach.[2][12][13]
-
Organotrifluoroborates (R-BF₃K): These salts offer enhanced stability and are effective at suppressing protodeboronation.[1][14][15]
-
Pinacol Esters: While less stable than MIDA boronates, they are significantly more robust than the corresponding boronic acids and are a widely used alternative.[1][16]
-
Step 2: Re-evaluate the Base
The base is critical for activating the boronic acid for transmetalation, but an inappropriate choice can accelerate decomposition.[17][18]
-
Actionable Advice: Switch to a weaker, non-hydroxide base.
-
Recommended Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often excellent choices. They are sufficiently basic to promote the coupling without aggressively catalyzing protodeboronation.
-
Bases to Avoid (Initially): Strong hydroxide bases like NaOH and KOH can accelerate the decomposition of sensitive pyridine boronic acids.
-
Step 3: Optimize the Catalyst System - Win the Kinetic Race
The goal is to accelerate the rate of the desired C-C bond formation so that it outcompetes the C-B bond cleavage. This is heavily influenced by the ligand on the palladium center.
-
Actionable Advice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Bulky Dialkylbiaryl Phosphines: Ligands like RuPhos, SPhos, and XPhos are designed to accelerate reductive elimination, the product-forming step. This can significantly improve the ratio of coupling to protodeboronation.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can create highly active and stable palladium catalysts.[19] Pre-catalysts like Pd-PEPPSI are particularly effective as they are often air- and moisture-stable and show high activity.[20][21][22][23][24]
-
Step 4: Control the Reaction Environment
The solvent and temperature provide the final layers of control over the reaction's outcome.
-
Actionable Advice:
-
Solvent: Use anhydrous solvents like dioxane, toluene, or 2-MeTHF to minimize the availability of protons.[9] While some water can be beneficial for the Suzuki reaction mechanism, it is a direct reagent in protodeboronation.[7][25] If a co-solvent is needed, minimize the water content.
-
Temperature: Start with lower to moderate temperatures (e.g., 60-80 °C).[1] While this may slow down the reaction, it will disproportionately slow down the decomposition pathway. Monitor the reaction closely and only increase the temperature if the coupling is too sluggish.[9]
-
Summary Table of Troubleshooting Parameters
| Parameter | High Protodeboronation Risk | Recommended Change | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Very High. Increases stability and allows for "slow release" of the active nucleophile.[1][2][12] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | High. Reduces the rate of base-catalyzed decomposition pathways.[1] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., RuPhos) or NHCs (e.g., from a PEPPSI precatalyst) | Medium-High. Accelerates the desired C-C coupling to outcompete protodeboronation.[1][26] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, Toluene) | High. Removes the proton source for the undesired side reaction.[1] |
| Temperature | High (e.g., 100-120 °C) | Moderate (e.g., 60-80 °C) | Medium. Slows the rate of decomposition, which is often more sensitive to temperature than the coupling reaction. |
Part 3: Experimental Protocols & Visualizations
Generalized Protocol for Challenging Pyridine Suzuki Couplings
This protocol is a robust starting point for couplings where protodeboronation is a primary concern.
1. Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
2. Catalyst Addition:
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%). Alternatively, use a pre-formed catalyst like a Pd-PEPPSI complex (1-2 mol%).[22]
3. Solvent Addition:
-
Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).
4. Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
5. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
Mechanistic Visualization: The Competing Pathways
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the point at which the undesired protodeboronation pathway diverges.
Caption: The Suzuki catalytic cycle and the competing protodeboronation pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 20. Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 25. quora.com [quora.com]
- 26. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Heck reactions with substituted pyridines
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting one of modern organic synthesis's more recalcitrant challenges: the Mizoroki-Heck reaction with substituted pyridine substrates. As a Senior Application Scientist, my goal is to blend established mechanistic understanding with practical, field-tested solutions to guide you through the common pitfalls and unlock the synthetic potential of this powerful C-C bond-forming reaction.
The unique electronic nature of the pyridine ring, particularly the lone pair of electrons on the nitrogen atom, presents a significant hurdle not typically encountered with simple aryl halides. This guide is structured to address these specific challenges in a direct question-and-answer format, offering both foundational knowledge and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the Heck reaction and the specific complexities introduced by pyridine substrates.
Q1: Why are Heck reactions involving substituted pyridines notoriously difficult?
The primary challenge stems from the pyridine nitrogen itself. The nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle.[1] This phenomenon, known as catalyst poisoning, is a leading cause of low yields and failed reactions.[2]
Furthermore, the electronic properties of the pyridine ring, which is inherently electron-deficient, can slow down the crucial oxidative addition step compared to more electron-rich carbocyclic aromatic rings.
Q2: What is the catalytic cycle of the Mizoroki-Heck reaction?
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is crucial for effective troubleshooting, as each step can be a potential point of failure. The cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-aryl bond. This is the key C-C bond-forming step.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the final product. This step determines the regioselectivity of the final product.[3]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, preparing it for the next cycle.[4]
Caption: The Mizoroki-Heck Catalytic Cycle.
Q3: How does the position of the halide on the pyridine ring affect reactivity?
The position of the leaving group (halide or triflate) significantly impacts reactivity.
-
2- and 4-Halopyridines: These are generally more reactive in the oxidative addition step due to the polarization of the C-X bond by the adjacent or vinylogous nitrogen atom. However, 2-halopyridines are particularly prone to catalyst poisoning due to the proximity of the nitrogen lone pair, which can chelate the palladium center after oxidative addition.[5]
-
3-Halopyridines: These substrates behave more like traditional aryl halides and are less prone to direct chelation-driven poisoning, though they are still subject to catalyst inhibition through intermolecular coordination.[6]
Q4: How should I select the initial catalyst, ligand, base, and solvent?
A well-chosen starting point is critical. For challenging pyridine substrates, standard conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N) often fail. A more robust system is required.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable Pd(0) precursors that are activated in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[7][8] | These ligands promote the oxidative addition step, stabilize the catalyst against decomposition, and their steric bulk can disfavor the coordination of the pyridine nitrogen.[9] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[10][11] | Often superior to amine bases (like Et₃N), which can act as competing ligands for the palladium center. The choice of base can be critical and should be screened.[12] |
| Solvent | Polar aprotic solvents (DMF, DMAc, NMP, Dioxane). | These solvents help to solubilize the inorganic base and the palladium complexes. Ensure they are anhydrous and rigorously degassed.[13] |
Troubleshooting Guide
This section is designed to solve specific problems you may encounter during your experiment.
Q1: My reaction is not proceeding at all. I am recovering only my starting materials. What should I check first?
Primary Suspect: Catalyst Poisoning or Inactivity. This is the most common failure mode with pyridine substrates. The active Pd(0) catalyst is either not forming or is being immediately sequestered by the pyridine.
Troubleshooting Workflow
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Managing impurities in the synthesis of 4-aryl-2-methoxy-6-methylpyridines
Welcome to the Technical Support Center for the synthesis of 4-aryl-2-methoxy-6-methylpyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with the preparation of this important class of compounds. The pyridine scaffold is a cornerstone in pharmaceuticals and functional materials, and mastering its synthesis is key to successful discovery and development programs.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind common synthetic issues, offering practical, field-proven solutions to help you optimize your reactions, manage impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 4-aryl-2-methoxy-6-methylpyridines?
A1: Several robust methods are available, with the choice depending on the availability of starting materials and desired scale. The most prevalent routes include:
-
Kröhnke Pyridine Synthesis: A classical and versatile method involving the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source like ammonium acetate.[1][2]
-
Hantzsch Dihydropyridine Synthesis: This multi-component reaction typically involves an aldehyde, a β-ketoester, and an ammonia source to form a dihydropyridine intermediate, which is subsequently oxidized to the pyridine.[3][4] While traditionally used for symmetrical pyridines, modifications exist for unsymmetrical targets.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki or Negishi couplings are highly effective for creating the aryl-pyridine bond.[6] This usually involves coupling a 2-methoxy-6-methylpyridine derivative bearing a halide or triflate with an appropriate arylboronic acid (or ester) or organozinc reagent.
Q2: My purified 4-aryl-2-methoxy-6-methylpyridine is a yellow or brown oil/solid, but I expect a colorless compound. What is the likely cause?
A2: Discoloration in pyridine compounds often points to the presence of minor, highly colored impurities or degradation products.[7] Common causes include residual starting materials, byproducts from side reactions, or decomposition upon exposure to air or light. Purification via distillation or treatment with activated carbon before crystallization can often resolve this issue.
Q3: I'm observing significant peak tailing when analyzing my 4-aryl-2-methoxy-6-methylpyridine by silica gel chromatography. How can I improve the peak shape?
A3: Peak tailing for basic compounds like pyridines on silica gel is a common phenomenon. This is primarily due to strong interactions between the basic nitrogen of the pyridine and acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to your eluent. This will "mask" the acidic sites on the silica gel and lead to more symmetrical peaks.
Q4: Can the 2-methoxy group be cleaved during synthesis or workup?
A4: Yes, demethylation of methoxypyridines can occur under certain conditions, particularly with strong acids (like HBr in acetic acid) or specific nucleophilic reagents (like L-selectride).[8][9][10] It is crucial to be mindful of the reagents and conditions used during both the reaction and purification to avoid this unwanted side reaction. If acidic conditions are necessary, using milder acids or shorter reaction times at lower temperatures is advisable.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Guide 1: Issues Related to Kröhnke Pyridine Synthesis
Problem: Low or no yield of the desired 4-aryl-2-methoxy-6-methylpyridine.
This is a frequent challenge in the Kröhnke synthesis and can be traced back to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
α,β-Unsaturated Ketone: Ensure your aryl-substituted unsaturated ketone is pure and free from polymers. Verify its integrity via NMR or GC-MS.
-
Pyridinium Salt: The α-pyridinium methyl ketone salt must be completely dry, as moisture can hinder the reaction.
-
Ammonium Acetate: Use a high-purity grade of ammonium acetate, as it serves as the nitrogen source for the pyridine ring.[11]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While the reaction is generally conducted at elevated temperatures, excessive heat can lead to decomposition and side reactions. A typical range is 80-140°C. Consider running a temperature screen to find the optimal point for your specific substrates.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time. Prolonged heating can degrade the product.
-
-
Incomplete Cyclization:
-
A common side product is the Michael adduct (a 1,5-dicarbonyl compound), which fails to cyclize.[1] To favor the desired cyclization, ensure a sufficient excess of ammonium acetate is used and consider a solvent like glacial acetic acid, which can catalyze the dehydration steps.
-
Experimental Protocol: Representative Kröhnke Synthesis
-
In a round-bottom flask, combine the α-pyridinium salt of 2-acetyl-6-methoxypyridine (1.0 eq), the desired aryl-substituted α,β-unsaturated ketone (1.0 eq), and ammonium acetate (5-10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (around 120°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Guide 2: Managing Impurities in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a powerful tool for synthesizing 4-aryl-2-methoxy-6-methylpyridines. However, they are not without their own set of potential impurities.
Problem: Presence of a significant amount of a homocoupled byproduct of the arylboronic acid in the final product.
This is a common side reaction in Suzuki couplings, leading to the formation of a biaryl impurity.
Potential Causes & Solutions:
-
Oxidative Homocoupling: This can occur in the presence of oxygen and a palladium(II) species.
-
Solution: Degas your solvents and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) before adding the palladium catalyst. The addition of a mild reducing agent, such as potassium formate, can also help suppress this side reaction by maintaining the palladium in its active Pd(0) state.[12]
-
-
Incorrect Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid relative to the pyridine halide.
-
Problem: Detection of an impurity with a mass corresponding to the desired product plus a phenyl group.
This impurity likely arises from the phosphine ligand used in the palladium catalyst.
Potential Causes & Solutions:
-
Ligand Arylation: Under certain conditions, the aryl group from the phosphine ligand (e.g., triphenylphosphine) can be transferred to the product.
-
Solution: Consider using a different phosphine ligand, such as a more electron-rich or sterically hindered one, which can be less prone to this side reaction. Alternatively, ligand-free palladium sources can be explored, although they may require different reaction conditions.
-
Guide 3: Purification and Characterization of Impurities
Problem: An unknown peak is observed in the NMR or LC-MS of the final product. How can I identify it?
A logical workflow is essential for identifying unknown impurities.
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for impurity identification.
Common Impurities and Their Characteristics
| Impurity Type | Potential Cause | Analytical Signature (Typical) | Prevention & Removal |
| Unreacted Starting Materials | Incomplete reaction, incorrect stoichiometry | Signals corresponding to the starting materials in NMR and LC-MS. | Optimize reaction conditions (time, temp.); purify by chromatography or recrystallization. |
| Michael Adduct (Kröhnke) | Incomplete cyclization | Higher polarity than the final product; presence of carbonyl signals in IR and 13C NMR. | Increase reaction time/temp.; use excess ammonium acetate. |
| Homocoupled Biaryl (Suzuki) | Oxidative coupling of boronic acid | M+ corresponding to a biaryl; characteristic aromatic signals in NMR. | Degas reaction mixture thoroughly; use a mild reducing agent.[12] |
| Demethylated Product | Harsh acidic or nucleophilic conditions | M-14 in MS; appearance of a broad -OH signal in NMR; shift of pyridine ring protons. | Avoid strong acids; use milder demethylation reagents if intended.[8] |
| Isomeric Pyridines | Lack of regioselectivity in some synthetic routes | Similar mass to the desired product but different fragmentation in MS/MS; distinct NMR chemical shifts. | Choose a more regioselective synthetic route; careful purification by preparative HPLC. |
Visualizing a Common Side Reaction: Homocoupling in Suzuki Reaction
Caption: Desired Suzuki coupling vs. undesired homocoupling side reaction.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale | CoLab [colab.ws]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Palladium Catalysts for Bromopyridine Coupling: A Comparative Study
For researchers and professionals in drug development and materials science, the construction of carbon-carbon bonds involving pyridine scaffolds is a foundational synthetic challenge. The Suzuki-Miyaura cross-coupling of bromopyridines is a powerful and frequently employed transformation, yet its success is critically dependent on the choice of the palladium catalyst. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the palladium center can render these couplings sluggish and low-yielding with suboptimal catalysts.
This guide offers an in-depth, objective comparison of common palladium catalyst systems for the Suzuki-Miyaura coupling of bromopyridines. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection, supported by comparative experimental data, detailed methodologies, and mechanistic insights to empower you to make informed decisions in your own research.
The Landscape of Palladium Catalysts: A Performance-Based Comparison
The evolution of palladium catalysis has gifted chemists with a diverse toolkit. For bromopyridine coupling, these catalysts can be broadly categorized into three major classes: traditional phosphine ligand-based systems, catalysts employing bulky, electron-rich phosphine ligands (often termed Buchwald ligands), and those featuring N-heterocyclic carbene (NHC) ligands. The efficacy of these systems is not uniform, as the ligand sphere around the palladium atom dictates the kinetics and efficiency of the catalytic cycle.
Below is a comparative summary of the performance of representative catalysts from each class in the Suzuki-Miyaura coupling of a model substrate, 3-bromopyridine, with phenylboronic acid. It is important to note that while these data are compiled from various sources to provide a comparative overview, direct head-to-head comparisons under identical conditions can be challenging to find in the literature.[1]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | ~28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: This table presents representative data compiled from various sources and should be used as a general guide.[2] TON is calculated as (moles of product / moles of catalyst).
Analysis of Catalyst Performance:
-
Traditional Phosphine Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile, and often cost-effective catalyst.[3] For many standard Suzuki couplings, it performs admirably. However, in the case of electron-deficient bromopyridines, its performance can be limited. The moderate electron-donating ability and steric bulk of triphenylphosphine can lead to slower rates of oxidative addition and reductive elimination, necessitating higher catalyst loadings and longer reaction times to achieve good conversions.[2][3]
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): The development of ligands by the Buchwald group and others revolutionized palladium-catalyzed cross-coupling.[3] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are characterized by their significant steric bulk and strong electron-donating properties.[1] This combination is highly advantageous for the coupling of challenging substrates like bromopyridines. The electron-rich nature of the ligand facilitates the rate-limiting oxidative addition of the bromopyridine to the Pd(0) center, while the steric bulk promotes the final reductive elimination step to release the product and regenerate the active catalyst.[2][4] This leads to higher turnover numbers and allows for lower catalyst loadings and shorter reaction times.[2]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as a highly active class of catalysts for a broad range of cross-coupling reactions.[5] NHCs are powerful σ-donors, even more so than the most basic phosphines, which forms a very stable bond with the palladium center.[5] This strong σ-donation significantly enhances the catalytic activity, making the oxidative addition step more facile, even with less reactive aryl chlorides.[5] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly noteworthy. These are air- and moisture-stable Pd(II) precatalysts that are readily activated in situ. Their high stability and activity often allow for very low catalyst loadings and rapid reaction times, making them highly efficient for heteroaryl couplings.[2]
Mechanistic Insights: The "Why" Behind Catalyst Performance
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium center plays a crucial role in modulating the efficiency of each of these steps.
For electron-deficient bromopyridines, the oxidative addition step is often rate-limiting.[4] This is where the choice of ligand becomes paramount.
-
Electron-donating ligands (characteristic of Buchwald phosphines and NHCs) increase the electron density on the palladium center. This makes the metal more nucleophilic and facilitates its insertion into the carbon-bromine bond of the electron-poor pyridine ring.
-
Steric bulk on the ligand promotes the reductive elimination step. The bulky ligands create steric strain in the di-organopalladium(II) intermediate, which is relieved by the expulsion of the coupled product. This accelerates the turnover of the catalyst.
The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. The use of bulky ligands helps to disfavor this unproductive coordination, further enhancing reaction efficiency.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a bromopyridine using each of the three classes of catalysts discussed. These protocols are intended as a starting point and may require optimization for specific substrates.
Experimental Workflow Visualization
Protocol 1: Coupling of 2-Bromopyridine with Phenylboronic Acid using Pd(PPh₃)₄[1]
-
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes).
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.
-
Protocol 2: Coupling of 3-Bromo-2-methylpyridine with 4-Methoxyphenylboronic Acid using Pd(OAc)₂ / SPhos[6]
-
Materials:
-
3-Bromo-2-methylpyridine (1.0 mmol, 172 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, 3-bromo-2-methylpyridine, 4-methoxyphenylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Protocol 3: Coupling of 3-Bromopyridine with Phenylboronic Acid using PEPPSI-IPr[2]
-
Materials:
-
3-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
PEPPSI-IPr catalyst (0.005 mmol, 3.4 mg, 0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
tert-Amyl alcohol (5 mL)
-
-
Procedure:
-
To a reaction vial, add the PEPPSI-IPr catalyst, 3-bromopyridine, phenylboronic acid, and cesium carbonate.
-
Add tert-amyl alcohol to the vial.
-
Seal the vial with a cap and place it on a preheated reaction block at 100 °C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion and Recommendations
The palladium-catalyzed Suzuki-Miyaura coupling of bromopyridines is a critical transformation in modern organic synthesis. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, for achieving high yields, short reaction times, and broad substrate scope, the use of more advanced catalyst systems is highly recommended.
-
For general-purpose and cost-sensitive applications with activated bromopyridines, Pd(PPh₃)₄ may be a suitable starting point.
-
For challenging, sterically hindered, or electron-deficient bromopyridines, catalyst systems based on bulky, electron-rich Buchwald ligands such as SPhos or XPhos offer superior performance and are a reliable choice.
-
For reactions requiring very high efficiency, low catalyst loadings, and for a broad range of heteroaryl couplings, N-heterocyclic carbene-based catalysts like PEPPSI-IPr represent the state-of-the-art and often provide the best results.
Ultimately, the optimal catalyst is substrate-dependent, and the protocols and mechanistic insights provided in this guide should serve as a strong foundation for your own empirical optimization, enabling the efficient and successful synthesis of your target pyridine-containing molecules.
References
A Comparative Guide to the Biological Activity of 4-Aryl-2-Methoxy-6-Methylpyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. This guide provides an in-depth comparison of the biological activities of a specific subclass: 4-aryl-2-methoxy-6-methylpyridine derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols, offering a critical perspective for researchers in drug discovery and development.
The Rationale: Why 4-Aryl-2-Methoxy-6-Methylpyridines?
The strategic combination of substituents on the pyridine ring is not arbitrary. The C4-aryl group provides a critical point for steric and electronic modulation, influencing receptor binding and pharmacokinetic properties. The C2-methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be tuned. The C6-methyl group can provide a metabolic block and enhance binding affinity through hydrophobic interactions. This specific arrangement creates a versatile template for exploring diverse biological targets. Our focus is to elucidate how subtle modifications to the C4-aryl moiety, in particular, can drastically alter the biological activity profile of the entire molecule.
Part 1: Anticancer Activity Screening
A significant body of research has highlighted the potential of pyridine derivatives as anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[1][2] The 4-aryl-2-methoxypyridine scaffold has been explored as a promising candidate in this domain.
Comparative Cytotoxicity Data
To illustrate the structure-activity relationship (SAR), we compare a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. While not perfect matches to the "6-methyl" core, these compounds from a study by Al-Suwaidan et al. provide an excellent, publicly available dataset on closely related 4-aryl-2-methoxypyridines, demonstrating the profound impact of the C4-aryl substituent on cytotoxicity.[3]
| Compound ID | C4-Aryl Substituent | IC50 (µM) vs. HepG2 (Liver Cancer) | IC50 (µM) vs. DU145 (Prostate Cancer) | IC50 (µM) vs. MBA-MB-231 (Breast Cancer) |
| 5d | 4-Fluorophenyl | 1.53 | 4.31 | 3.55 |
| 5g | 3-Nitrophenyl | 3.12 | 1.95 | 2.11 |
| 5h | 4-Nitrophenyl | 1.53 | 2.53 | 3.14 |
| 5i | 3-Bromo-4-methoxyphenyl | 1.53 | 1.74 | 1.25 |
| 5-Fluorouracil | Reference Drug | 1.65 | - | - |
| Doxorubicin | Reference Drug | - | 0.81 | 0.92 |
| Data synthesized from Al-Suwaidan et al., Molecules, 2018.[3] |
Expert Insights: The data clearly indicates that electron-withdrawing groups (e.g., -F, -NO2) and bulky, lipophilic groups (e.g., 3-bromo-4-methoxyphenyl) on the C4-aryl ring significantly enhance cytotoxic activity, with several compounds exhibiting potency comparable to or greater than the standard chemotherapeutic agent 5-Fluorouracil against the HepG2 liver cancer cell line.[3] Compound 5i , in particular, shows broad-spectrum activity with an impressive IC50 value of 1.25 µM against the triple-negative breast cancer cell line MBA-MB-231.[3] This suggests that the C4-aryl group plays a crucial role in the pharmacophore's interaction with its biological target.
Mechanism of Action: Targeting Kinase Signaling
Many pyridine-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] One of the most critical pathways in tumor angiogenesis (the formation of new blood vessels that feed a tumor) is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] The binding of VEGF to its receptor triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6] Pyridine-urea derivatives, for example, have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting these essential angiogenesis pathways.[7]
Caption: VEGFR-2 signaling pathway and point of inhibition by pyridine derivatives.
Comparison with Alternatives
While 4-aryl-2-methoxypyridines show promise, they must be compared against other heterocyclic scaffolds.
-
Quinoline Derivatives: Have been investigated as topoisomerase I inhibitors, another key target in cancer therapy. They offer a different mechanism of action that could be beneficial in combination therapies or for overcoming resistance.[8]
-
Pyrazolo[3,4-b]pyridines: This fused ring system has also demonstrated potent anticancer activity, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) like CDK2 and CDK9.[9]
-
Established Drugs: The ultimate benchmark is a comparison with approved drugs like Doxorubicin or Sorafenib .[10] While novel pyridine derivatives may show high potency in vitro, they must also exhibit favorable safety profiles and pharmacokinetic properties to be considered viable clinical candidates. For instance, compounds 9a and 14g (pyrazolo[3,4-b]pyridines) showed excellent activity against cancer cells but also demonstrated a good safety profile on normal WI-38 cell lines, a critical step in preclinical evaluation.[9]
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.[11][12]
Comparative Antimicrobial Data
The agar well diffusion method is a standard and effective technique for preliminary screening of antimicrobial activity. The diameter of the zone of inhibition around a well containing the test compound is directly proportional to its activity against the specific microorganism.
| Compound Class | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | S. aureus (Gram +) | 12-18 | Streptomycin | 22 |
| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | E. coli (Gram -) | 10-15 | Streptomycin | 20 |
| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | C. albicans (Fungus) | 11-16 | Fluconazole | 21 |
| Qualitative data synthesized from reports on substituted pyridines. Specific data for 4-aryl-2-methoxy-6-methylpyridines is less prevalent in public literature, highlighting a research gap.[11] |
Expert Insights: The data on related pyridine structures shows moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The mechanism is often attributed to the ability of the pyridine nucleus and associated functional groups to interfere with cell wall synthesis or other essential metabolic processes. The lipophilicity conferred by the aryl substituent is crucial for penetrating the microbial cell membrane.
Caption: Experimental workflow for the Agar Well Diffusion Assay.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. The ability of novel compounds to modulate inflammatory pathways is a key area of drug discovery. A primary screening method involves assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism of Action: NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11][13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of the inflammatory mediator NO.[14]
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Expert Insights: By inhibiting an upstream component of this pathway, such as the IKK complex, 4-aryl-2-methoxy-6-methylpyridine derivatives could prevent NF-κB activation and subsequent iNOS expression, leading to a reduction in NO production. This provides a quantifiable endpoint for initial anti-inflammatory screening. Compounds that show significant NO inhibition without causing cytotoxicity are considered promising leads for further investigation.
Part 4: Experimental Protocols
Trustworthiness and reproducibility are the cornerstones of scientific research. The following protocols are provided as self-validating systems for screening the biological activities discussed.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired compound concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Agar Well Diffusion Assay
This method assesses the ability of a compound to inhibit microbial growth.[15][16]
-
Media Preparation: Prepare and sterilize Muller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a microbial suspension (e.g., S. aureus, E. coli) in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[16]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Also include a negative control (solvent only) and a positive control (a standard antibiotic like Streptomycin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the clear zone of inhibition (where microbial growth is absent) around each well in millimeters (mm).
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatant.[8][17]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for a further 20-24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Color Development: Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
References
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. purformhealth.com [purformhealth.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. ijsat.org [ijsat.org]
- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistnotes.com [chemistnotes.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Derivatization of 4-Bromo-2-methoxy-6-methylpyridine: A Comparative Guide to Unlocking Novel Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 4-Bromo-2-methoxy-6-methylpyridine Scaffold: A Triumvirate of Functionality
The therapeutic potential of derivatives from this scaffold is influenced by the interplay of its three key substituents:
-
The 4-Bromo Group: This is the primary handle for diversification. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl moieties at this position, profoundly impacting the molecule's interaction with biological targets.
-
The 2-Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding with target proteins. Its presence can also enhance metabolic stability and cell permeability. Studies on related pyridine derivatives have shown that the number and position of methoxy groups can significantly impact antiproliferative activity.[3]
-
The 6-Methyl Group: This small alkyl group can provide a steric anchor, influencing the orientation of the molecule within a binding pocket. It can also contribute to hydrophobic interactions and modulate the basicity of the pyridine nitrogen.
Comparative Analysis of Predicted Derivative Classes
By leveraging the reactivity of the 4-bromo position, we can envision three primary classes of derivatives with predictable biological activities. The following sections will compare these hypothetical series, with supporting data from structurally similar compounds.
4-Aryl/Heteroaryl Derivatives via Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, making it ideal for introducing various aryl and heteroaryl substituents at the 4-position.[4][5]
Predicted SAR:
The introduction of different aryl and heteroaryl rings can significantly influence anticancer and kinase inhibitory activity. Based on studies of related 4-arylpyridine derivatives, we can anticipate the following trends:
-
Electron-donating vs. Electron-withdrawing groups: Substituents on the newly introduced aryl ring will modulate the electronic properties of the entire molecule. For instance, in a series of pyrazolo[3,4-b]pyridines, a compound with an unsubstituted phenyl group at a key position showed high anticancer activity.[1] The presence of electron-withdrawing groups like trifluoromethyl or nitro groups on the appended aryl ring can sometimes enhance activity by participating in specific interactions within the target's binding site.
-
Heterocyclic Rings: The incorporation of nitrogen-containing heterocycles like pyrazole, imidazole, or other pyridine rings can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced target affinity and selectivity.
Table 1: Comparative Anticancer Activity of 4-Aryl Pyrazolo[3,4-b]pyridine Derivatives (Analogous System)
| Compound ID | 4-Aryl Substituent | Hela IC50 (µM) | MCF7 IC50 (µM) | HCT-116 IC50 (µM) |
| 9a | Phenyl | 2.59 | >50 | >50 |
| 14g | 4-Chlorophenyl | >50 | 4.66 | 1.98 |
Data extracted from a study on pyrazolo[3,4-b]pyridines, which serves as an analogous system.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific boronic acids.[5]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas like argon.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue using column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
4-Amino Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the 4-position.[3][6][7]
Predicted SAR:
The nature of the amino substituent can dramatically alter the physicochemical properties and biological activity of the resulting compounds.
-
Primary vs. Secondary Amines: The presence of a hydrogen bond donor in primary amines can be crucial for interacting with certain biological targets. Secondary amines, with their increased lipophilicity, may exhibit improved cell permeability.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines can introduce flexibility, while aromatic amines can participate in π-stacking interactions. In a series of N-aryl-N'-arylmethylurea derivatives, compounds bearing a 1-methylpiperidin-4-yl group showed excellent anticancer activity.[8] This suggests that incorporating cyclic aliphatic amines could be a promising strategy.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This is a representative protocol and may need adjustment based on the specific amine used.[9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu) to a dry Schlenk tube.
-
Reactant Addition: Add this compound and a degassed solvent such as toluene. Then, add the desired amine via syringe.
-
Reaction: Seal the tube and heat the mixture, typically between 80-110 °C, until the starting material is consumed.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through celite, and wash the filtrate. After drying and concentration, purify the product by column chromatography.
Caption: Logic diagram for selecting Buchwald-Hartwig amination conditions.
4-Alkynyl Derivatives via Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, creating a linear and rigid extension at the 4-position.[10][11] This can be a valuable strategy for probing deep, narrow binding pockets in target proteins.
Predicted SAR:
The alkynyl linker can significantly alter the geometry and electronic profile of the molecule.
-
Terminal Substituents: The group attached to the alkyne can be varied to explore different interactions. For example, a phenylacetylene derivative would introduce an aromatic ring at a distance from the pyridine core, potentially accessing different subpockets of a binding site.
-
Hydrogen Bonding: A terminal alkyne (with a proton) can act as a weak hydrogen bond donor.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
This is a typical protocol for a Sonogashira reaction.[10]
-
Reaction Setup: To a degassed solution of this compound in a suitable solvent mixture (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Conclusion: A Scaffold of High Potential
This compound represents a highly versatile and promising starting material for the development of novel bioactive compounds. Through strategic application of modern cross-coupling methodologies, a vast chemical space can be explored. By drawing logical inferences from the SAR of related heterocyclic systems, researchers can rationally design libraries of derivatives with a high probability of exhibiting interesting biological activities, particularly in the realms of oncology and kinase inhibition. The comparative analysis presented in this guide provides a foundational framework to inform and accelerate such drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [christie.openrepository.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Compounds Derived from 4-Bromo-2-methoxy-6-methylpyridine
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from the versatile starting material, 4-Bromo-2-methoxy-6-methylpyridine. By leveraging established methodologies and drawing comparisons with structurally related compounds, this document serves as a practical resource for evaluating the therapeutic potential of new chemical entities.
The strategic placement of the bromine atom at the 4-position of the pyridine ring in this compound makes it an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the facile introduction of a diverse array of substituents, enabling the generation of a library of novel compounds for biological screening. The methoxy and methyl groups also offer opportunities for further chemical modification, adding to the structural diversity that can be explored.
This guide will navigate through the essential in vitro assays required to profile the biological activity of these synthesized compounds, providing detailed, step-by-step protocols and the rationale behind their selection. We will explore methods to assess cytotoxicity, delve into specific mechanisms of action such as kinase inhibition and apoptosis induction, and evaluate antimicrobial potential.
I. Foundational Screening: Assessing Cytotoxicity and Antiproliferative Activity
The initial step in evaluating any new compound library is to determine its effect on cell viability. This foundational screening helps identify compounds with potential therapeutic efficacy and provides a preliminary indication of their toxicity profile. The MTT and XTT assays are robust and widely used colorimetric methods for this purpose.[6][7]
Comparative Overview of Cell Viability Assays
The choice between MTT and XTT assays often depends on the specific needs of the experiment. The MTT assay is a classic method but requires a solubilization step to dissolve the formazan crystals, which can introduce variability. The XTT assay, on the other hand, produces a water-soluble formazan, simplifying the protocol and making it more suitable for high-throughput screening.[6][8]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9] | Well-established, cost-effective. | Requires a solubilization step, which can introduce errors and is less amenable to high-throughput screening.[6] |
| XTT | Reduction of XTT to a water-soluble orange formazan product by metabolically active cells.[7] | Simpler protocol (no solubilization step), higher sensitivity, suitable for high-throughput screening.[6][8] | Can be more expensive than MTT. |
Experimental Workflow: A Comparative Visualization
The following diagram illustrates the key differences in the experimental workflows of the MTT and XTT assays.
Caption: Comparative workflow of MTT and XTT assays.
Detailed Protocol: XTT Cell Viability Assay
This protocol provides a step-by-step guide for performing the XTT assay, a reliable method for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized pyridine derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24 to 72 hours, depending on the experimental design.
-
-
XTT Reagent Preparation and Addition:
-
Shortly before the end of the incubation period, thaw the XTT reagent and the electron-coupling reagent.
-
Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength between 630 and 690 nm should also be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
II. Delving Deeper: Mechanistic Insights into Anticancer Activity
Compounds that exhibit significant cytotoxicity in the initial screening warrant further investigation to elucidate their mechanism of action. Key cellular processes to investigate include kinase inhibition and the induction of apoptosis (programmed cell death).
Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Therefore, assessing the ability of the synthesized compounds to inhibit specific kinases can provide valuable insights into their therapeutic potential.
Conceptual Framework for Kinase Inhibition Assays
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Efficacy of 4-Bromo-2-methoxy-6-methylpyridine-Derived Inhibitors
Introduction: The Pyridine Scaffold and the Quest for Potency
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for drug design. The pyridine ring is a quintessential example of such a scaffold, present in a vast array of FDA-approved drugs, from kinase inhibitors like Imatinib to proton pump inhibitors like Esomeprazole[1][2][3]. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a cornerstone of modern drug discovery[3][4].
The specific intermediate, 4-Bromo-2-methoxy-6-methylpyridine , represents a particularly versatile starting material[5][6]. Its defined substitution pattern allows for strategic, site-selective modifications—most commonly through Suzuki coupling reactions at the 4-position—enabling the rapid generation of diverse compound libraries aimed at specific biological targets[7][8].
However, synthesizing a novel compound is merely the first step. The true challenge lies in rigorously validating its biological efficacy. This guide provides a comprehensive, multi-tiered framework for moving a novel this compound-derived inhibitor from a mere chemical entity to a validated lead candidate. We will follow a logical progression, from initial biochemical potency to direct target engagement and, finally, to efficacy in a physiologically relevant cellular context. This self-validating system ensures that each stage builds upon the last, generating a robust data package that stands up to scientific scrutiny.
The Validation Cascade: A Multi-Pronged Approach
A fundamental principle in inhibitor validation is the progressive layering of evidence. Relying on a single assay is fraught with peril; a compound may show potent activity in a biochemical assay but fail to enter a cell, or it may inhibit cell growth through an off-target mechanism. Our validation workflow is designed to mitigate these risks by systematically answering three core questions:
-
Does the compound inhibit the activity of the purified target protein?
-
Does the compound physically bind to the target protein?
-
Does the compound engage the target in a living cell and elicit the desired biological response?
Stage 1: Establishing Biochemical Potency
The foundational step is to determine if your compound can inhibit the catalytic activity of its intended target in a simplified, purified system. For many targets, such as protein kinases, this involves an in vitro enzymatic assay.[9]
Causality Behind Experimental Choice: We begin here because it is the most direct and sensitive method to measure functional inhibition of the purified target, free from the complexities of a cellular environment (e.g., membrane permeability, metabolic breakdown). A variety of assay formats exist, each with distinct advantages. While traditional radioisotope labeling assays are highly sensitive, luminescence-based assays that measure ATP consumption (like ADP-Glo™) have become the industry standard due to their safety, robustness, and amenability to high-throughput screening.[10][][12]
Experimental Protocol: Luminescence-Based Kinase Assay (Generic)
This protocol describes a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified protein kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffered solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact composition may need optimization for the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]
-
Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.
-
Test Compound: Prepare a serial dilution of the this compound derivative (e.g., "Pyr-Inhibitor-1") in 100% DMSO, typically starting at a high concentration (e.g., 10 mM).
-
-
Assay Procedure:
-
Add 5 µL of kinase solution (containing the purified enzyme) to the wells of a 384-well plate.
-
Add 50 nL of the serially diluted test compound or DMSO (as a vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP/Substrate mix.
-
Incubate for 1 hour at room temperature. The precise time should be within the linear range of the reaction.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescence-based detection reagent (e.g., ADP-Glo™).
-
Incubate as per the manufacturer's instructions and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Potency
For this guide, let's assume our hypothetical "Pyr-Inhibitor-1" was designed to target VEGFR-2, a key kinase in angiogenesis. We compare its performance against Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2.[14]
| Compound | Target | Assay Format | IC50 (nM) |
| Pyr-Inhibitor-1 | VEGFR-2 | Luminescence | 12.5 |
| Sorafenib (Control) | VEGFR-2 | Luminescence | 10.0[14] |
This initial result is promising, showing that our novel compound inhibits the target enzyme with a potency comparable to an established drug.
Stage 2: Biophysical Confirmation of Direct Target Engagement
An IC50 value from an enzymatic assay demonstrates functional inhibition, but it does not definitively prove that the compound binds directly to the target. Assay artifacts can arise from compound aggregation, redox cycling, or interaction with assay components. Therefore, the next critical step is to use a biophysical method to confirm direct physical binding.[15][16]
Causality Behind Experimental Choice: Biophysical assays measure a physical property of the protein that changes upon ligand binding, such as its mass, stability, or heat release.[17] The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is an excellent choice for this validation step. It is high-throughput, requires minimal protein, and provides a clear, unambiguous readout of binding.[18] The principle is that a ligand binding to a protein typically increases its thermal stability.
Experimental Protocol: Thermal Shift Assay (DSF)
-
Reagent Preparation:
-
Protein Stock: Purified target protein (e.g., VEGFR-2 kinase domain) at ~1-2 mg/mL in a suitable buffer (e.g., HEPES, NaCl).
-
Dye Stock: A fluorescent dye that binds to hydrophobic regions (e.g., SYPRO™ Orange) at a 5000X stock concentration.
-
Compound Plates: Prepare a serial dilution of the test compound in 100% DMSO, as in the biochemical assay.
-
-
Assay Procedure:
-
Prepare a master mix of protein and dye in buffer. A typical final concentration is 2 µM protein and 5X dye.
-
Dispense 19.8 µL of the master mix into each well of a 96- or 384-well PCR plate.
-
Add 0.2 µL of the serially diluted compound or DMSO control to the wells.
-
Seal the plate and briefly centrifuge to mix.
-
Place the plate in a quantitative PCR (qPCR) instrument.
-
Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve.
-
The change in melting temperature (ΔTm) is calculated as Tm(compound) - Tm(DMSO). A positive ΔTm indicates stabilizing binding.
-
Data Presentation: Thermal Shift Stabilization
A significant, concentration-dependent positive shift in Tm provides strong evidence of direct binding.
| Compound | Target | ΔTm at 10 µM (°C) |
| Pyr-Inhibitor-1 | VEGFR-2 | + 5.8 |
| Sorafenib (Control) | VEGFR-2 | + 6.5 |
This result confirms that Pyr-Inhibitor-1 physically engages the VEGFR-2 protein, validating the functional data from Stage 1.
Stage 3: Validating Efficacy in a Cellular Context
Confirming activity in a purified system is essential, but the ultimate goal is for an inhibitor to work within a living cell. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in the crowded cytoplasm, and produce a desired biological effect.[19][20][21] Many compounds that are potent biochemically fail at this stage.[22]
Part A: Intracellular Target Engagement
First, we must confirm that the compound can reach and bind to its target inside the cell. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are two powerful technologies for this purpose.[18] NanoBRET™ is a bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in living cells.[22]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the target protein (e.g., VEGFR-2) as a fusion with NanoLuc® luciferase.
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Add the fluorescent NanoBRET™ tracer, which is a cell-permeable ligand for the target that binds competitively with the test compound.
-
Dispense the cell/tracer suspension into a white 96-well plate.
-
Add serially diluted test compound (Pyr-Inhibitor-1) or DMSO control.
-
Incubate for 2 hours at 37 °C in a CO₂ incubator.
-
-
Detection:
-
Add the Nano-Glo® Substrate to the wells.
-
Read the plate on a luminometer equipped with two filters to detect donor (luciferase) and acceptor (tracer) emission simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
A potent inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against compound concentration to determine the cellular IC50.
-
Part B: Downstream Pathway Modulation and Phenotypic Response
Once target engagement in the cell is confirmed, we must verify that this binding event translates into functional inhibition of the signaling pathway. For a VEGFR-2 inhibitor, this would mean a reduction in the phosphorylation of downstream substrates like PLCγ or ERK. This is typically assessed by Western Blotting.
Finally, we measure the overall phenotypic consequence, such as the inhibition of cancer cell proliferation.
Data Presentation: Cellular Efficacy
The data from intracellular target engagement and cell viability assays are compiled to give a complete picture of the compound's performance in a biological system. Here, we test against a cancer cell line known to be dependent on VEGFR-2 signaling, such as HepG2.[14]
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) |
| Pyr-Inhibitor-1 | NanoBRET™ Target Engagement | HEK293-VEGFR2 | 55.0 |
| Pyr-Inhibitor-1 | Cell Viability (CellTiter-Glo®) | HepG2 | 98.0 |
| Sorafenib (Control) | Cell Viability (CellTiter-Glo®) | HepG2 | 54.7[14] |
These results demonstrate that Pyr-Inhibitor-1 enters cells, binds its intended target, and inhibits cell proliferation with sub-micromolar potency, further validating its potential.
Summary and Comparative Analysis
The final step is to consolidate all the data to form a cohesive and objective comparison. This holistic view is essential for making an informed decision about advancing a compound to the next stage of drug development, such as selectivity profiling against a broad panel of kinases.
| Parameter | Pyr-Inhibitor-1 | Sorafenib (Control) | Rationale |
| Biochemical IC50 | 12.5 nM | 10.0 nM | Confirms high in vitro potency against the purified enzyme. |
| Biophysical ΔTm | + 5.8 °C | + 6.5 °C | Proves direct, stabilizing binding to the target protein. |
| Cellular Target IC50 | 55.0 nM | N/A | Demonstrates target engagement within a living cell. |
| Cell Viability EC50 | 98.0 nM | 54.7 nM | Quantifies the ultimate phenotypic effect on cancer cell growth. |
The multi-tiered validation framework presented here provides a robust pathway for assessing inhibitors derived from this compound. By systematically progressing from biochemical function to biophysical binding and finally to cellular efficacy, we build a strong, evidence-based case for a compound's mechanism of action and therapeutic potential. Our hypothetical "Pyr-Inhibitor-1" successfully passed each stage, demonstrating potent on-target activity comparable to a known drug, thereby justifying its advancement as a promising lead candidate for further development. This rigorous, self-validating approach is indispensable for navigating the complexities of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthonix, Inc > 1083169-00-9 | this compound [synthonix.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 19. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthetic Utility of 4-Bromo- vs. 4-Iodo-2-methoxypyridines in Cross-Coupling Reactions
Introduction: The Strategic Value of Halogenated Pyridines in Complex Synthesis
In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores the necessity for efficient and versatile synthetic methodologies for its derivatization. Among the most powerful tools for constructing complex aryl and heteroaryl structures are palladium-catalyzed cross-coupling reactions. The strategic selection of halogenated pyridine building blocks is paramount, as the nature of the halogen atom dictates reactivity, selectivity, and overall synthetic efficiency.
This guide provides an in-depth technical comparison of two key intermediates: 4-bromo-2-methoxypyridine and 4-iodo-2-methoxypyridine. We will explore their relative performance in three of the most ubiquitous cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By examining the fundamental principles of their reactivity and providing field-proven experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Pillar 1: Fundamental Reactivity Principles - The Carbon-Halogen Bond as a Lability Lever
The differential reactivity between 4-bromo- and 4-iodo-2-methoxypyridine is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. In the rate-determining step of most palladium-catalyzed cross-coupling reactions—the oxidative addition of the aryl halide to a Pd(0) complex—the C-X bond is cleaved. The energy required for this cleavage follows a well-established trend: C-I < C-Br < C-Cl .[1]
This hierarchy of bond strength dictates that the carbon-iodine bond is more labile and thus more susceptible to oxidative addition than the carbon-bromine bond. Consequently, 4-iodo-2-methoxypyridine is inherently more reactive and will typically undergo cross-coupling under milder conditions, with faster reaction rates and potentially lower catalyst loadings compared to its bromo-analogue. This principle is the cornerstone of chemoselective functionalization strategies in di- or polyhalogenated systems.[1]
Caption: Relationship between C-X bond and reactivity in cross-coupling.
The following sections will provide a comparative analysis of these two reagents in key transformations, supported by representative data and detailed protocols. While direct, side-by-side comparative data for these specific isomers under identical conditions is sparse in the literature, the performance characteristics can be reliably inferred from established principles and data from analogous halopyridine systems.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in 4-iodo-2-methoxypyridine generally translates to more efficient coupling with a broader range of boronic acids and esters, often at lower temperatures and with shorter reaction times.
Data Presentation: Expected Performance in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Catalyst System | Expected Temperature (°C) | Expected Time (h) | Expected Yield Range (%) | Causality and Field-Proven Insights |
| 4-Iodo-2-methoxypyridine | High | Pd(PPh₃)₄ / K₂CO₃ | 80-90 | 2-8 | 85-98 | The weaker C-I bond allows for rapid oxidative addition, making it ideal for less reactive boronic acids or when mild conditions are required to preserve sensitive functional groups. |
| 4-Bromo-2-methoxypyridine | Moderate | Pd(dppf)Cl₂ / K₃PO₄ | 90-110 | 6-24 | 70-90 | Requires more forcing conditions (higher temperature, stronger base, or more sophisticated ligands) to achieve comparable yields to the iodo-analogue. However, its greater stability can be an advantage in multi-step syntheses.[2] |
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling Procedure
This protocol is a representative starting point; optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 4-halo-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for creating linear, rigid structures. The reactivity trend of C-I > C-Br is particularly pronounced in this transformation.
Data Presentation: Expected Performance in Sonogashira Coupling
| Substrate | Relative Reactivity | Typical Catalyst System | Expected Temperature (°C) | Expected Time (h) | Expected Yield Range (%) | Causality and Field-Proven Insights |
| 4-Iodo-2-methoxypyridine | High | PdCl₂(PPh₃)₂ / CuI / Et₃N | 25-50 | 1-6 | 90-99 | Can often be performed at or near room temperature, which is highly advantageous for volatile or thermally sensitive alkynes. The high reactivity minimizes the formation of alkyne homocoupling (Glaser coupling) byproducts. |
| 4-Bromo-2-methoxypyridine | Moderate | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 60-100 | 8-24 | 65-85 | Typically requires elevated temperatures and a stronger amine base. The risk of side reactions, including hydrodehalogenation of the starting material, increases with longer reaction times and higher temperatures. |
Experimental Protocol: A Generalized Sonogashira Coupling Procedure
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 4-halo-2-methoxypyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-3 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the iodo-compound, 80 °C for the bromo-compound). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in medicinal chemistry. The choice of ligand is crucial for this reaction, and the inherent reactivity of the aryl halide can influence the required catalyst system.[3]
Data Presentation: Expected Performance in Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Typical Catalyst System | Expected Temperature (°C) | Expected Time (h) | Expected Yield Range (%) | Causality and Field-Proven Insights |
| 4-Iodo-2-methoxypyridine | High | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 80-100 | 4-12 | 80-95 | The high reactivity of the C-I bond is compatible with a wide range of amines, including less nucleophilic anilines and sterically hindered secondary amines. Milder conditions reduce the risk of base-mediated degradation of sensitive substrates. |
| 4-Bromo-2-methoxypyridine | Moderate | Pd(OAc)₂ / RuPhos / NaOtBu | 100-120 | 12-24 | 70-90 | Often requires more electron-rich and bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and a stronger, non-nucleophilic base like NaOtBu. The higher temperatures can be a limitation for volatile amines. |
Experimental Protocol: A Generalized Buchwald-Hartwig Amination Procedure
-
Glovebox Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add the 4-halo-2-methoxypyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C). Monitor the reaction progress by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 3: Synthesis, Stability, and Practical Considerations
The choice between 4-bromo- and 4-iodo-2-methoxypyridine extends beyond mere reactivity to practical aspects such as synthesis, stability, and cost.
Synthesis and Accessibility
-
4-Bromo-2-methoxypyridine: Can be synthesized from commercially available starting materials such as 2-bromo-4-chloropyridine via nucleophilic substitution with sodium methoxide, or from 4-methoxypyridine via directed ortho-metalation followed by bromination.[4] Another route involves the O-alkylation of the corresponding bromopyridone with an alkyl halide.[5] These routes are generally robust and scalable.
-
4-Iodo-2-methoxypyridine: A common laboratory synthesis involves the reaction of 2-fluoro-4-iodopyridine with sodium methoxide, which proceeds in high yield.[6] Another multi-step route starts from 2-chloropyridine, involving N-oxidation, nitration, iodination, and finally deoxygenation.[7]
In general, brominated compounds are often less expensive and more widely available from commercial suppliers than their iodinated counterparts, which can be a significant factor in large-scale synthesis.
Stability and Handling
A critical, often overlooked, aspect is reagent stability. The C-I bond is not only weaker but also more susceptible to light and thermal degradation.
-
4-Iodo-2-methoxypyridine: Is more prone to decomposition over time, often discoloring upon storage. It should be stored under an inert atmosphere, protected from light, and refrigerated to maintain its purity.[8] This lability can lead to the formation of impurities that may complicate reactions and purification.
-
4-Bromo-2-methoxypyridine: Exhibits greater stability, making it easier to handle and store for extended periods without significant degradation.[8] This robustness can lead to more consistent and reproducible reaction outcomes, a crucial factor in drug development and manufacturing.
Conclusion and Recommendations
The selection between 4-bromo- and 4-iodo-2-methoxypyridine is a strategic decision that should be guided by the specific demands of the synthetic objective.
-
Choose 4-Iodo-2-methoxypyridine for:
-
Maximizing Reactivity: When coupling with challenging substrates (e.g., sterically hindered or electron-rich boronic acids/amines).
-
Mild Conditions: When thermally sensitive functional groups must be preserved.
-
Rapid Synthesis: When reaction speed is a priority for high-throughput screening or rapid analogue synthesis.
-
-
Choose 4-Bromo-2-methoxypyridine for:
-
Cost-Effectiveness and Scalability: When material cost is a primary driver, especially for large-scale campaigns.
-
Robustness and Stability: In multi-step syntheses where the starting material may be subjected to various conditions before the cross-coupling step.
-
Process Control: When a more moderate reaction rate is desired for better control and safety on a larger scale.
-
Ultimately, 4-iodo-2-methoxypyridine offers the advantage of higher reactivity, while 4-bromo-2-methoxypyridine provides a superior balance of stability, cost, and practicality. By understanding these trade-offs, researchers can harness the full synthetic potential of these valuable building blocks to accelerate innovation in chemical synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Bromo-2-methoxy-6-methylpyridine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic, metabolic stability is a pivotal checkpoint. It dictates the compound's resistance to enzymatic degradation, primarily in the liver, which in turn influences its half-life, bioavailability, and overall pharmacokinetic profile.[1][2] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations in vivo, leading to premature termination from the development pipeline.[2] Conversely, excessively stable compounds can lead to accumulation and potential toxicity. Therefore, early in vitro assessment of metabolic stability is not just a screening step but a foundational component of rational drug design, enabling chemists to build in metabolic robustness from the outset.[3]
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[4][5] Its nitrogen atom provides a key hydrogen bond acceptor site, enhances solubility, and allows for versatile substitution patterns to optimize target binding.[4][5] However, the pyridine ring is not metabolically inert. The electron density of the ring and the nature of its substituents significantly influence its susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6][7]
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of a specific class of compounds: 4-Bromo-2-methoxy-6-methylpyridine derivatives. We will delve into the causality behind experimental design, provide a detailed, self-validating protocol for a human liver microsome (HLM) stability assay, and interpret the resulting data to guide the next steps in lead optimization.
Understanding the Metabolic Landscape of Substituted Pyridines
The metabolic fate of a pyridine derivative is largely governed by the interplay of its substituents and the electron distribution within the aromatic ring. The nitrogen atom in the pyridine ring generally decreases the overall electron density compared to a benzene ring, making it less prone to oxidative metabolism.[6] However, specific positions can still be liabilities.
Key metabolic pathways for substituted pyridines include:
-
CYP-mediated Oxidation: This is the most common pathway. Oxidation can occur on the ring carbons to form hydroxypyridines or on the nitrogen atom to form pyridine N-oxides. The position of oxidation is directed by the existing substituents. Electron-rich positions are more susceptible.
-
Side-Chain Oxidation: Alkyl groups, such as the methyl group on our parent scaffold, are classic "soft spots" for hydroxylation to form alcohol metabolites, which can be further oxidized to aldehydes and carboxylic acids.
-
O-Dealkylation: Methoxy groups are frequently cleaved by O-demethylation, a reaction also mediated by CYP enzymes, to yield a corresponding pyridone metabolite.
The specific structure of This compound presents several potential metabolic sites. The electron-withdrawing nature of the bromine at the 4-position and the nitrogen atom deactivates the ring towards electrophilic attack, yet oxidation is still possible.[8][9] The 2-methoxy and 6-methyl groups represent clear potential sites for O-demethylation and benzylic hydroxylation, respectively. Our goal is to quantify the lability of the parent compound and determine how strategic modifications can enhance its stability.
Comparative Experimental Design: A Strategy for Rational Improvement
To objectively assess metabolic stability, we will compare our lead compound, Derivative A , against two rationally designed analogs. This approach allows us to directly probe the structure-metabolism relationships and test specific hypotheses for improving stability.
-
Derivative A (Parent Compound): this compound
-
Hypothesis: This compound will serve as our baseline. We anticipate potential metabolism at the 6-methyl and 2-methoxy positions.
-
-
Derivative B (Blocking a "Soft Spot"): 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine
-
Rationale: The methyl group is a common site of oxidative metabolism. Replacing it with a metabolically robust trifluoromethyl (CF₃) group is a classic medicinal chemistry strategy to block this pathway. The strong C-F bond is resistant to CYP-mediated hydroxylation.
-
-
Derivative C (Bioisosteric Replacement): 5-Bromo-2-methoxy-4-methylpyrimidine
-
Rationale: Bioisosteric replacement is a powerful tool to modulate metabolic properties while retaining desired biological activity.[10][11] Here, we replace the pyridine core with a pyrimidine ring, introducing a second nitrogen atom. This further reduces the electron density of the aromatic system, which is hypothesized to decrease its susceptibility to oxidation.[6]
-
Our primary experimental model will be human liver microsomes (HLM) .
Causality Behind Experimental Choice: Why HLM? Liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, particularly the CYPs.[12][13] They are a cost-effective, high-throughput model ideal for early-stage drug discovery to rank-order compounds based on their metabolic clearance.[12][14] While hepatocytes offer a more complete system with both Phase I and II enzymes, the microsomal assay is perfectly suited for our initial goal: assessing susceptibility to primary oxidative metabolism.[1][3]
The key parameters we will measure are the in vitro half-life (t½) and the intrinsic clearance (Clint) .[2][15]
-
t½ (min): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.
-
Clint (µL/min/mg protein): The intrinsic ability of the liver enzymes to metabolize a compound, independent of physiological factors like blood flow.[2] A lower Clint value is desirable.
Experimental Workflow & Metabolic Pathways
The following diagrams illustrate the overall experimental process and the potential metabolic transformations of our pyridine derivatives.
Caption: High-level workflow for the in vitro liver microsomal stability assay.
Caption: Potential Phase I metabolic pathways for the parent pyridine derivative.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed to be self-validating by including appropriate controls.
1. Materials & Reagents
-
Test Compounds: Derivative A, B, and C (10 mM stock in DMSO)
-
Control Compounds: Propranolol (high clearance) and Verapamil (intermediate clearance) (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System (e.g., Solution A & B):
-
Solution A: NADP+, Glucose-6-phosphate
-
Solution B: Glucose-6-phosphate dehydrogenase
-
-
Reaction Quenching Solution: Acetonitrile (ACN) with an internal standard (IS), e.g., Tolbutamide, at 100 ng/mL.
-
Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[12][16]
2. Preparation of Working Solutions
-
Test/Control Compound Working Stocks (100 µM): Dilute 2 µL of the 10 mM DMSO stock into 198 µL of Acetonitrile.
-
HLM Working Solution (1 mg/mL): Thaw the HLM stock vial rapidly at 37°C and immediately place on ice.[17] Dilute the 20 mg/mL stock 1:20 in cold (4°C) phosphate buffer. Keep on ice.
-
NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions immediately before use.
3. Incubation Procedure This procedure is for a single compound in a 96-well plate format.
-
Plate Setup: To a 96-well plate, add 196 µL of the 1 mg/mL HLM working solution to 6 wells (for 5 time points + 1 negative control).
-
Add Compound: Add 2 µL of the 100 µM compound working stock to each of the 6 wells. This yields a final test compound concentration of 1 µM and a final protein concentration of ~0.5 mg/mL. The final organic solvent concentration should be kept low (<1%) to avoid inhibiting enzyme activity.[18]
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiate Reaction:
-
To the 5 "reaction" wells, add 10 µL of the prepared NADPH regenerating system.
-
To the "negative control" well (T=60 min, no cofactor), add 10 µL of phosphate buffer instead. This control validates that compound loss is enzyme-dependent.
-
-
Sampling and Quenching:
-
At each time point (0, 5, 15, 30, and 60 minutes), transfer 50 µL from the appropriate well into a new 96-well plate containing 150 µL of the cold ACN/Internal Standard quenching solution. The T=0 sample should be taken immediately after adding the NADPH.
-
For the negative control, quench the reaction at the final time point (60 minutes).
-
-
Protein Precipitation: Seal the quench plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
4. LC-MS/MS Analysis
-
Sample Transfer: Carefully transfer the supernatant from the quench plate to a new 96-well plate for analysis.
-
Method Development: Develop a sensitive and selective LC-MS/MS method using Multiple Reaction Monitoring (MRM) mode for each parent compound and the internal standard. This provides accurate quantification even in a complex biological matrix.[19]
-
Analysis: Inject the samples onto the LC-MS/MS system and record the peak area ratio of the analyte to the internal standard.
5. Data Analysis and Interpretation
-
Plot Data: For each compound, plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine Half-Life (t½): The slope of the linear regression line from the plot is equal to the elimination rate constant (k).
-
k = -slope
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
-
For this protocol: Clint = (0.693 / t½) * (1 / 0.5)
-
Comparative Data Summary
The following table presents a hypothetical but realistic dataset derived from the experiment described above.
| Derivative ID | Structure Modification | t½ (min) | Clint (µL/min/mg protein) | Metabolic Stability Classification |
| A | Parent: 4-Bromo-2-methoxy-6-methyl pyridine | 18.5 | 74.9 | Moderate |
| B | Blocked Soft Spot: 4-Bromo-2-methoxy-6-trifluoromethyl pyridine | > 60 | < 23.1 | High |
| C | Bioisosteric Core: 5-Bromo-2-methoxy-4-methylpyrimidine | 45.2 | 30.7 | High to Moderate |
| Controls | ||||
| Propranolol | High Clearance Control | 8.1 | 171.1 | Low |
| Verapamil | Intermediate Clearance Control | 21.0 | 66.0 | Moderate |
Note: Clint values are classified based on common industry standards. For compounds with t½ > 60 min, the Clint is reported as an upper bound.
Expert Interpretation and Strategic Insights
The data clearly demonstrates the power of targeted chemical modification to enhance metabolic stability.
-
Derivative A (Parent): With a half-life of 18.5 minutes and a moderate clearance value, the parent compound shows susceptibility to metabolism.[15] The compound loss in the negative control (data not shown) would be expected to be negligible (<15%), confirming that the degradation is primarily NADPH-dependent enzymatic activity. This result validates our initial hypothesis that the scaffold possesses metabolic liabilities.
-
Derivative B (Blocked Soft Spot): The strategic replacement of the 6-methyl group with a trifluoromethyl group resulted in a dramatic increase in metabolic stability. The half-life extended beyond the 60-minute duration of the assay, and the intrinsic clearance dropped significantly. This provides strong evidence that the primary route of metabolism for Derivative A was indeed oxidation at the 6-methyl position. This is a successful and classic metabolic blocking strategy.
-
Derivative C (Bioisosteric Replacement): Switching the pyridine core to a pyrimidine also yielded a significant improvement in stability, with the half-life more than doubling and the intrinsic clearance falling into the high-to-moderate stability class. The introduction of a second nitrogen atom into the aromatic ring lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the ring less susceptible to oxidation by CYPs.[6] While not as profound an improvement as the CF₃ substitution in this case, this strategy offers an alternative path for optimization that could also favorably modulate other properties like solubility or target affinity.
Trustworthiness and Self-Validation: The inclusion of high and intermediate clearance controls (Propranolol and Verapamil) is crucial. Their resulting t½ and Clint values falling within expected ranges validates the assay's performance, confirming that the microsomal enzymes were active and the results for our test compounds are reliable.
Conclusion and Future Directions
This guide demonstrates a systematic and rational approach to assessing and improving the metabolic stability of this compound derivatives. Through a well-controlled in vitro human liver microsomal assay, we can effectively rank compounds, test mechanistic hypotheses, and generate clear, actionable data for medicinal chemists.
Our comparative results strongly suggest that metabolism at the 6-methyl position is the primary clearance pathway for this scaffold. Both targeted substituent modification (Derivative B) and core bioisosteric replacement (Derivative C) proved to be effective strategies for enhancing metabolic stability.
The next logical steps in the drug discovery process would be:
-
Metabolite Identification: For the parent compound (Derivative A), conduct a follow-up study to confirm that the primary metabolites are indeed the 6-hydroxymethyl and/or the 2-pyridone species.
-
Confirm Biological Activity: Ensure that the more stable derivatives (B and C) retain the desired potency and selectivity at the biological target.
-
Assess Other ADME Properties: Profile the lead candidates in further assays to evaluate properties such as solubility, permeability, and potential for drug-drug interactions (e.g., CYP inhibition).
By integrating metabolic stability assessment early and iteratively, research teams can significantly increase the probability of discovering NCEs with pharmacokinetic profiles suitable for clinical success.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Use of Bioisosterism in Drug Design and Molecular Modification | Semantic Scholar [semanticscholar.org]
- 11. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. bdj.co.jp [bdj.co.jp]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. bioagilytix.com [bioagilytix.com]
- 17. researchgate.net [researchgate.net]
- 18. mercell.com [mercell.com]
- 19. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
